molecular formula C8H11NO2 B575266 (S)-1-Azaspiro[4.4]nonane-2,6-dione CAS No. 187106-14-5

(S)-1-Azaspiro[4.4]nonane-2,6-dione

Katalognummer: B575266
CAS-Nummer: 187106-14-5
Molekulargewicht: 153.181
InChI-Schlüssel: LXGWFGOAUWPEFB-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Azaspiro[4.4]nonane-2,6-dione is a chiral spirocyclic compound of high value in organic synthesis and pharmaceutical research. This structure features a spiro-fused lactam and cyclic ketone, presenting a three-dimensional, rigid scaffold that is highly sought-after in drug design for exploring novel chemical space. The 1-azaspiro[4.4]nonane skeleton is a core structural motif found in a range of biologically active compounds and is recognized as the central framework of Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities against cancer cells . As such, this chiral synthon is instrumental for constructing complex molecules in medicinal chemistry, particularly in the development of potential therapeutics . The specific stereochemistry of the (S)-enantiomer makes it a critical intermediate for creating chiral molecules that may act on specific biological targets. Research indicates that derivatives of the azaspiro[4.4]nonane structure have been investigated as agonists for nicotinic acetylcholine receptors and for their anticonvulsant properties, highlighting the therapeutic relevance of this structural class . Furthermore, synthetic methodologies such as domino radical bicyclization have been developed to efficiently construct the 1-azaspiro[4.4]nonane skeleton, underscoring its importance in synthetic organic chemistry . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

187106-14-5

Molekularformel

C8H11NO2

Molekulargewicht

153.181

IUPAC-Name

(5S)-1-azaspiro[4.4]nonane-2,9-dione

InChI

InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)/t8-/m0/s1

InChI-Schlüssel

LXGWFGOAUWPEFB-QMMMGPOBSA-N

SMILES

C1CC(=O)C2(C1)CCC(=O)N2

Synonyme

1-Azaspiro[4.4]nonane-2,6-dione,(S)-(9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

Foreword: The Spirocyclic Advantage in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bioactive Spirocyclic Lactams and Succinimide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds.[1][2][3] Their inherent three-dimensionality and conformational rigidity provide a unique advantage, allowing for precise spatial orientation of functional groups to interact with biological targets.[1][4][5] This guide delves into two prominent classes of spirocycles: bioactive spirocyclic lactams and succinimide derivatives. We will explore their synthesis, diverse biological activities, and the underlying principles that make them compelling candidates for next-generation therapeutics.

Part 1: The World of Spirocyclic Lactams

Spiro-lactams, which incorporate a cyclic amide into a spirocyclic framework, represent a versatile and highly sought-after class of heterocycles. The constrained nature of the lactam ring within the spiro-scaffold often leads to unique biological properties not observed in more flexible, non-spirocyclic analogues. These compounds have demonstrated a remarkable breadth of activity, including antibacterial, antiviral, anti-plasmodial, and anticancer effects.[5][6][7][8][9][10]

Synthetic Strategies: Forging Complexity and Control

The construction of the spiro-lactam core is a significant synthetic challenge due to the steric hindrance around the quaternary spiro-carbon.[7][11] Chemists have developed several elegant strategies to overcome this, with cycloaddition reactions being among the most powerful.

  • The Staudinger [2+2] Cycloaddition: This classic reaction between a ketene and an imine remains a cornerstone for the synthesis of spiro-β-lactams.[7][11][12] The choice of substituents on both the ketene and imine precursors is critical, as it dictates not only the reaction's feasibility but also the stereochemical outcome. The reaction often proceeds through a zwitterionic intermediate, and managing its stability is key to achieving high yields.[13] This method is particularly valued for creating the strained four-membered azetidin-2-one ring fused at a spiro-center.[14]

  • 1,3-Dipolar Cycloadditions: This versatile [3+2] cycloaddition approach is widely used to construct five-membered spiro-γ-lactams and other heterocyclic systems.[10][15] A common strategy involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid, which then reacts with a dipolarophile.[16][17] The choice of catalyst, often a metal salt like silver acetate or an organocatalyst, is crucial for controlling both regio- and stereoselectivity, enabling the synthesis of complex products with multiple stereocenters in a single step.[16][17]

A Spectrum of Biological Activity

The rigid three-dimensional structure of spiro-lactams allows them to interact with biological targets with high specificity.

A notable success story is the emergence of spiro-β-lactams with potent dual activity against HIV and Plasmodium, the parasite responsible for malaria.[6][8][18] The lead compound, BSS-730A, a spirocyclopentene-β-lactam, exhibits nanomolar activity against both HIV-1 and HIV-2 and is also highly active against both the liver and blood stages of Plasmodium infection.[19][20] This dual-action profile is particularly significant for regions where HIV and malaria are co-endemic.[21] Further research has identified derivatives with broad-spectrum antiviral activity against respiratory viruses, suggesting a host-directed mechanism of action that could be effective against emerging viral threats.[21][22]

The p53 protein is a critical tumor suppressor, often called the "guardian of the genome." In many cancers, p53 is not mutated but is functionally inactivated by its negative regulator, MDM2. Disrupting the MDM2-p53 protein-protein interaction is a key therapeutic strategy. Spiro-oxindole based lactams have emerged as potent inhibitors of this interaction.[5][23][24] The oxindole core can mimic a key tryptophan residue in p53, while the spiro-fused lactam ring provides a rigid scaffold to position other crucial substituents into the binding pockets of MDM2.[5] This has led to the development of clinical candidates like APG-115.[23][25]

The β-lactam ring is famously the core of penicillin and cephalosporin antibiotics, which act by inhibiting bacterial cell wall synthesis.[7][11][26] Spiro-β-lactams build on this legacy, with novel derivatives showing activity against various bacterial strains, including the high-priority pathogen Staphylococcus aureus.[1][7] The spirocyclic nature can enhance potency and potentially overcome some resistance mechanisms.

Part 2: Spirocyclic Succinimide Derivatives

The succinimide (pyrrolidine-2,5-dione) ring is another pharmacologically important motif, known for its presence in drugs with anticonvulsant, anti-inflammatory, and antitumor properties.[27][28] When incorporated into a spirocyclic framework, typically tethered to an oxindole or other heterocyclic core, these derivatives gain structural complexity and access to new biological targets.

Synthesis via Multicomponent Reactions (MCRs)

One of the most efficient methods for synthesizing complex spiro-succinimide derivatives is the one-pot, three-component reaction. A typical example involves the reaction of an isatin, an amino acid (like L-valine or L-proline), and an activated alkene such as an (E)-3-arylidene-pyrrolidine-2,5-dione.[4][29]

Causality in MCRs: The power of this approach lies in its convergence and atom economy. The reaction proceeds through a cascade of events, often initiated by the formation of an azomethine ylide from the isatin and amino acid. This reactive intermediate is immediately trapped by the succinimide-containing alkene in a [3+2] cycloaddition. This avoids the need to isolate unstable intermediates and allows for the rapid assembly of structurally diverse libraries of compounds simply by varying the three starting components.[4][29]

Biological Profile: Antimicrobials and Beyond

Spiro[oxindole-pyrrolidine] compounds tethered with succinimide scaffolds have shown significant promise as antimicrobial agents.[29]

Several derivatives have demonstrated moderate to good in vitro activity against a panel of bacteria and fungi, with potencies comparable to standard drugs like Tetracycline and Amphotericin B.[29] Molecular docking studies suggest that these compounds may target essential microbial enzymes such as glucosamine-6-phosphate synthase, which is involved in cell wall biosynthesis.[29][30]

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the various aromatic rings of the molecule significantly influence antimicrobial activity. For instance, electron-withdrawing groups on the oxindole ring or the arylidene moiety of the succinimide precursor can modulate the electronic properties and binding affinity of the final compound, leading to enhanced potency.[4][29]

Part 3: Data, Protocols, and Visualized Pathways

To provide actionable insights for the practicing scientist, this section includes summarized data, detailed experimental protocols, and workflow diagrams.

Data Summary: Bioactivity of Representative Compounds
Compound ClassRepresentative ScaffoldBiological ActivityTarget/OrganismPotency (IC₅₀/MIC)Reference
Spiro-β-Lactam Spirocyclopentenyl-penicillanate (BSS-730A)Anti-HIV-1HIV-114 nM[19][20]
Spiro-β-Lactam Spirocyclopentenyl-penicillanate (BSS-730A)Anti-plasmodialP. falciparum430 nM[20]
Spiro-β-Lactam Dispirooxindole-β-lactamAnticancerMDM2-p53 InhibitionDocking Affinity ↑[5][25]
Spiro-γ-Lactam Spiro[pyrrolidin-3,3′-oxindole]AnticancerMCF-7 Breast Cancer3.4 µM[4]
Spiro-Succinimide Spiro[oxindole-pyrrolidine]-succinimideAntibacterialS. aureus15.62 µg/mL[29]
Spiro-Succinimide Spiro[oxindole-pyrrolidine]-succinimideAntifungalC. albicans31.25 µg/mL[29]
Visualized Workflows and Mechanisms

Visualizing complex processes is essential for understanding. The following diagrams, rendered in DOT language, illustrate a typical discovery workflow and a key biological mechanism.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization start Scaffold Design (e.g., Spiro-Lactam) synth Synthesis Strategy (e.g., MCR, Cycloaddition) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify screen Primary Screening (e.g., Antimicrobial Assay) purify->screen Compound Library dose Dose-Response (IC50 / MIC Determination) screen->dose mech Mechanism of Action Studies (e.g., Enzyme Inhibition) dose->mech sar Structure-Activity Relationship (SAR) mech->sar lead_op Lead Optimization sar->lead_op lead_op->start Iterative Design

Caption: High-level workflow for the discovery and optimization of bioactive spirocyclic compounds.

MDM2_p53 cluster_downstream Tumor Suppression p53 p53 apoptosis Apoptosis p53->apoptosis Activates arrest Cell Cycle Arrest p53->arrest Activates mdm2 MDM2 mdm2->p53 Binds & Inhibits (Ubiquitination) inhibitor Spirocyclic Inhibitor inhibitor->mdm2 Binds & Blocks

Caption: Mechanism of action for spirocyclic MDM2-p53 inhibitors.

Key Experimental Protocols

The following protocols are representative of methods described in the literature and are intended as a guide. All procedures should be performed by qualified personnel in a suitable laboratory setting.

This protocol is adapted from methodologies described for three-component 1,3-dipolar cycloadditions.[4][17]

Objective: To synthesize a substituted spiropyrrolidine oxindole with high stereoselectivity.

Materials:

  • Substituted Isatin (1.0 mmol)

  • L-Proline (1.2 mmol)

  • Substituted Methyleneindolinone (dipolarophile) (1.0 mmol)

  • Anhydrous Toluene (20 mL)

  • Magnesium Sulfate (anhydrous)

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • Round-bottom flask (50 mL) with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), L-proline (1.2 mmol), and the methyleneindolinone (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask. The choice of an aprotic solvent like toluene is to facilitate the formation of the intermediate azomethine ylide by dehydration.

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The heat provides the energy required for the initial condensation and subsequent cycloaddition. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl acetate/Hexane eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove any insoluble material.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane. The specific gradient will depend on the polarity of the product.

  • Characterization: Combine the fractions containing the pure product. Evaporate the solvent to yield the spiro[pyrrolidin-3,3′-oxindole] as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and stereochemistry.

This protocol outlines a standard procedure for assessing the effect of a compound on cell viability.[4]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized spirocyclic compound against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized spirocyclic compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microtiter plates

Equipment:

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Perspectives

Bioactive spirocyclic lactams and succinimides represent a frontier in medicinal chemistry, offering a powerful platform for the development of novel therapeutics. Their rigid, three-dimensional structures provide a foundation for designing highly selective and potent agents against a wide array of diseases. The continued development of elegant synthetic methodologies, particularly stereoselective and multicomponent reactions, will be crucial for expanding the accessible chemical space. Future efforts will likely focus on fine-tuning ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, exploring new biological targets, and leveraging computational chemistry to rationally design the next generation of spirocyclic drug candidates.

References

  • Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones. New Journal of Chemistry (RSC Publishing).
  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.
  • Synthesis and Structure-Activity Relationships of New Chiral Spiro-β-lactams Highly Active Against HIV-1 and Plasmodium. ResearchGate.
  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed.
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI.
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers.
  • Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. ResearchersLinks.
  • Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PMC.
  • Spirooxindole derivatives as antibacterial agents. ScienceDirect.
  • Overview of the identified structure–activity relationships. ResearchGate.
  • Spiro-β-lactams as Novel Broad-Spectrum Host-Directed Antiviral.
  • Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. ResearchGate.
  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate.
  • Targeting p53–MDM2 interaction by small-molecule inhibitors. PMC - NIH.
  • NOT Open Access | Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. MalariaWorld.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
  • Synthesis of the spiropyrrolidine oxindoles a. ResearchGate.
  • Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings. PubMed.
  • Spiro-β-lactams as Novel Broad-Spectrum Host-Directed Antiviral.
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • Exploring spirocyclic oximes as potential MDM2-p53 inhibitors. American Chemical Society.
  • (PDF) Artificial Macrocycles as Potent p53-MDM2 Inhibitors. ResearchGate.
  • (PDF) Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. ResearchGate.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC.
  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry - ACS Publications.
  • Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. ResearchGate.
  • lactams highly active against HIV-1 and Plasmodium. Miguel Prudêncio.
  • Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publishers.
  • Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of biologically active spiro oxindole through multicomponent reaction and it's physico-chemical studies. PlumX.
  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Research progress in biological activities of succinimide derivatives. PubMed.
  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. ResearchGate.
  • Research progress in biological activities of succinimide derivatives. ResearchGate.
  • Spirocyclic derivatives as antioxidants: a review. PMC.

Sources

Pharmacophore Analysis & Strategic Design of 1-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its inherent conformational rigidity and ability to project functional groups into precise three-dimensional vectors. Unlike flexible linear amines, this spirocyclic core locks the nitrogen atom (cationic center) relative to lipophilic domains, making it a high-value template for ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , Sigma-1 receptors (σ1) , and as the structural core of antileukemic Cephalotaxine alkaloids.

This guide provides a rigorous technical analysis of the 1-azaspiro[4.4]nonane pharmacophore, detailing the structural causality behind its binding affinity, quantitative Structure-Activity Relationship (SAR) data, and a self-validating synthetic protocol for laboratory implementation.

Structural Architecture & Conformational Dynamics

The Spirocyclic Core

The 1-azaspiro[4.4]nonane system consists of a pyrrolidine ring spiro-fused to a cyclopentane ring at the C5 position of the pyrrolidine.

  • Rigidity: The spiro-carbon (C5) acts as a "chiral knot," preventing free rotation between the two rings. This reduces the entropic penalty upon binding to a protein target.

  • Vectorial Projection: The nitrogen atom is held in a specific orientation relative to the carbocyclic ring. In derivatives like Cephalotaxine, this orientation is critical for inhibiting protein synthesis on the ribosome.

Stereochemical Implications

The spiro-center creates chirality. Biological activity is often enantiospecific.

  • Example: In Cephalotaxine esters (e.g., Homoharringtonine), the absolute configuration determines antileukemic potency.[1]

  • pKa Modulation: The steric bulk of the spiro-cyclopentane ring adjacent to the nitrogen can slightly suppress the pKa compared to simple pyrrolidine, influencing blood-brain barrier (BBB) permeability.

Pharmacophore Modeling: Mechanism & Features

To design effective ligands based on this scaffold, we must deconstruct the pharmacophore into specific spatial features. We analyze two primary target classes where this scaffold excels: nAChRs and Sigma-1 Receptors .[2]

Pharmacophore A: nAChR Agonist (Cognitive Modulation)

The 1-azaspiro[4.4]nonane core mimics the rigid distance constraints seen in nicotine and epibatidine.

  • Feature F1 (Positive Ionizable): The secondary or tertiary amine nitrogen. Must be protonated at physiological pH.

  • Feature F2 (H-Bond Acceptor): Usually an electronegative atom (O, N) placed on the cyclopentane ring or via an N-substituent.

  • Constraint: The distance between F1 and F2 is critical (typically 4.5–5.9 Å). The spiro-fusion locks this distance, preventing "bioactive collapse."

Pharmacophore B: Sigma-1 Receptor Ligand (Neuroprotection)

For σ1 affinity, the requirement shifts toward bulkier hydrophobic interactions.

  • Feature F1 (Positive Ionizable): The central spiro-nitrogen.

  • Feature F2 & F3 (Hydrophobic Regions):

    • Primary Hydrophobe: The spiro-cyclopentane ring itself fills the primary hydrophobic pocket.

    • Secondary Hydrophobe: An N-benzyl or N-phenethyl substituent is often required to engage the secondary hydrophobic pocket of the σ1 receptor.

Computational Workflow

The following diagram illustrates the standard operating procedure (SOP) for generating these pharmacophores using Ligand-Based Drug Design (LBDD).

PharmacophoreWorkflow Start Input: 1-Azaspiro[4.4]nonane Derivatives Prep Ligand Preparation (Protonation pH 7.4, Chirality Check) Start->Prep Conf Conformational Search (LowModeMD / Monte Carlo) Goal: Sample Ring Puckering Prep->Conf Force Field: MMFF94x Align Molecular Alignment (Flexible Alignment to Ref Ligand) Conf->Align RMSD < 0.5 Å Feat Feature Extraction (HBA, HBD, PosIon, Hyd) Align->Feat Model 3D Pharmacophore Hypothesis Feat->Model

Caption: Workflow for generating a 3D pharmacophore hypothesis from spirocyclic ligands, emphasizing conformational sampling of ring puckering.

Quantitative SAR Analysis

The following data summarizes the biological activity of 1-azaspiro[4.4]nonane derivatives compared to their [4.5]decane analogs. This comparison highlights the "Goldilocks effect" of ring size on selectivity.

Table 1: Comparative Potency of Spirocyclic Scaffolds

Scaffold TypeTarget ReceptorPrimary IndicationKey Ligand FeatureBinding Affinity (

/

)
1-azaspiro[4.4]nonane nAChR (

)
Cognitive EnhancementRigid N-H vectorHigh Potency (

< 50 nM)
1-azaspiro[4.5]decane Sigma-1 (

)
NeuroprotectionBulkier lipophilicityHigh Potency (

< 10 nM)
1-azaspiro[4.4]nonane Ribosome (Euk) Antileukemic (Cephalotaxine)Ester side chain

~ 20-50 nM (Cell line dep.)
Thia-azaspiro[4.4] Kinase (EGFR) AntiproliferativeN-benzyl piperidine moiety

= 32 nM (MCF-7 cells)

Data synthesized from BenchChem Comparative Analysis and NIH PubChem Bioassay data.

Key Insight: The [4.4] system is generally preferred for nAChR targets where a compact steric profile is required to fit the acetylcholine binding pocket. The [4.5] system (piperidine-based) is often superior for Sigma-1 receptors which have larger, more accommodating hydrophobic cavities.

Experimental Protocol: Synthesis & Validation

To validate pharmacophore predictions, one must synthesize the core scaffold. We utilize the Intramolecular 1,3-Dipolar Cycloaddition method.[3][4] This route is chosen for its ability to control the stereochemistry of the spiro-junction.

Synthetic Pathway Logic
  • Nitrone Formation: Condensation of an aldehyde containing a pendant alkene with a hydroxylamine.

  • Cycloaddition: Thermal induction causes the nitrone to react with the alkene, forming a tricyclic isoxazolidine.[3]

  • Reductive Cleavage: Breaking the N-O bond yields the 1-azaspiro[4.4]nonane core with an alcohol handle for further functionalization.

SynthesisPath SM Alkenyl Aldehyde + Hydroxylamine Inter1 Nitrone Intermediate SM->Inter1 Condensation (-H2O) Cycle Tricyclic Isoxazolidine Inter1->Cycle 1,3-Dipolar Cycloaddition (Reflux) Prod 1-Azaspiro[4.4]nonane (Alcohol Derivative) Cycle->Prod Zn/AcOH (N-O Cleavage)

Caption: Step-wise synthesis of the 1-azaspiro[4.4]nonane core via nitrone cycloaddition.

Step-by-Step Protocol

Step 1: Nitrone Generation

  • Dissolve 5-hexenal (1.0 eq) and N-benzylhydroxylamine (1.0 eq) in dry Dichloromethane (DCM).

  • Add anhydrous

    
     (2.0 eq) to sequester water.
    
  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).

  • Filter and concentrate to yield the crude nitrone.[3]

Step 2: Intramolecular Cycloaddition

  • Dissolve crude nitrone in Toluene (0.1 M concentration). Note: High dilution prevents intermolecular oligomerization.

  • Reflux at 110°C for 12–24 hours under Nitrogen atmosphere.

  • Evaporate solvent. Purify the isoxazolidine intermediate via Flash Column Chromatography (Silica gel, Hexane/EtOAc).

Step 3: Ring Opening (The Critical Step)

  • Dissolve isoxazolidine in Acetic Acid/Water (9:1).

  • Add Zinc dust (5.0 eq) portion-wise at 0°C.

  • Stir at RT for 2 hours.

  • Filter through Celite.[3] Basify filtrate with NaOH (aq) to pH 10.

  • Extract with DCM (3x). Dry over

    
    .[3]
    
  • Validation:

    
     NMR must show disappearance of isoxazolidine protons and appearance of the spiro-junction signals.
    

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. [Link][5]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. PubMed Central (NIH). [Link]

Sources

The Third Dimension: Stereochemical Control in Spiro-Fused Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping "Flatland" in Drug Discovery

For decades, medicinal chemistry was dominated by planar, aromatic scaffolds—a phenomenon often criticized as "Flatland." While reliable for Suzuki-Miyaura couplings, these flat structures often suffer from poor solubility and limited vectors for protein-ligand interaction.

The shift toward spiro-fused nitrogen heterocycles represents a critical evolution in structural design. As established by Lovering et al. in their seminal work, increasing the fraction of


 hybridized carbons (

) correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Spiro-fused systems, where two rings share a single atom (the spiro center), offer a unique stereochemical advantage: rigid orthogonality . Unlike fused or bridged systems, the two rings in a spirocycle are locked perpendicular to each other. This creates a distinct 3D vector space, allowing side chains to probe binding pockets that are inaccessible to flat heteroaromatics.

Stereochemical Fundamentals & Nomenclature

The Orthogonal Lock

The defining feature of spiro-heterocycles is the tetrahedral geometry of the spiro-carbon. This forces the two rings to lie in perpendicular planes.

  • Conformational Restriction: The spiro-fusion eliminates the rotational freedom found in linked biaryls.

  • Chirality: Even if the spiro-carbon is the only stereocenter, the molecule is chiral if the two rings possess different substitution patterns (desymmetrization).

Assigning Configuration (CIP Rules for Spiro Centers)

Assigning Cahn-Ingold-Prelog (CIP) priority to a spiro center requires a specific "path exploration" technique, often a source of error for novices.

The Protocol:

  • Isolate the Spiro Carbon: Treat it as the chiral center.

  • Explore the Paths: Move outward from the center along the four bonds (two into Ring A, two into Ring B).

  • Determine Priority:

    • Higher atomic number atoms take precedence.[1][2]

    • If atoms are identical (e.g., all are

      
      ), continue along the ring until a point of difference is found.[2]
      
    • Crucial: If you return to the spiro center without finding a difference, that specific ring path is achiral (meso-like).

  • Assign R/S: Orient the lowest priority group away and trace 1

    
     2 
    
    
    
    3.

Synthetic Strategies for Stereocontrol[3][4]

The synthesis of spiro-fused nitrogen heterocycles is dominated by the need to control the quaternary spiro-center.

Organocatalytic 1,3-Dipolar Cycloaddition (1,3-DCA)

This is the "workhorse" reaction for generating spirooxindoles (e.g., spiro[pyrrolidin-3,3'-oxindole]).[3]

  • Mechanism: Reaction between an azomethine ylide (dipole) and an electron-deficient alkene (dipolarophile).

  • Stereocontrol: Achieved via chiral Lewis bases (cinchona alkaloids) or Chiral Phosphoric Acids (CPAs).

  • Causality: The catalyst forms a hydrogen-bond network that blocks one face of the dipole, forcing the dipolarophile to approach from the opposite side (endo-selective).

Metal-Catalyzed Cascades

Transition metals (Pd, Rh) allow for the construction of strained spiro-systems (e.g., spiro-azetidines).

  • Pd(0)-Catalyzed Allylation: Decarboxylative allylation of allylic esters creates a nucleophile that attacks an internal electrophile.

  • Stereocontrol: Chiral ligands (e.g., Trost ligands, PHOX) control the facial selectivity of the

    
    -allyl intermediate.
    
Comparative Analysis of Methods
MethodologyTarget ScaffoldKey Catalyst ClassStereocontrol MechanismTypical ee%
1,3-DCA Spiro-pyrrolidinesChiral Phosphoric Acids (CPA)H-Bonding / Ion Pairing>95%
Pd-Allylation Spiro-piperidinesPd-Phosphine ComplexesSteric shielding of

-allyl
85-95%
Ring-Closing Metathesis Macrocyclic SpiroRu-Carbenes (Grubbs)Substrate control (conformational)Variable
Pictet-Spengler Spiro-indolinesChiral ThioureasBrønsted Acid Activation>90%

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for selecting a synthetic route based on the target ring size and nitrogen placement.

SpiroSynthesis Start Target Spiro-Heterocycle RingSize Ring Size Analysis Start->RingSize Small Strained (3-4 membered) Spiro-Azetidines RingSize->Small High Strain Medium Common (5-6 membered) Spiro-Pyrrolidines RingSize->Medium Low Strain MethodA Pd-Catalyzed Intramolecular Alkylation Small->MethodA MethodB 1,3-Dipolar Cycloaddition Medium->MethodB MethodC Organocatalytic Aldol/Mannich Medium->MethodC Stereo Stereocontrol Source MethodA->Stereo MethodB->Stereo Ligand Ligand Sterics (e.g., BINAP, Trost) Stereo->Ligand Metal Cat. HBond H-Bonding Network (e.g., Thiourea, CPA) Stereo->HBond Organocat.

Caption: Decision tree for selecting synthetic methodology based on ring strain and catalytic mode.

Experimental Protocol: Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindole]

Objective: To synthesize a chiral spirooxindole scaffold using a catalytic asymmetric 1,3-dipolar cycloaddition. This protocol is self-validating via diastereomeric ratio (d.r.) analysis.

Reaction Class: [3+2] Cycloaddition.[3] Catalyst: Chiral Phosphoric Acid (TRIP or SPINOL-derived).

Reagents & Setup
  • Substrate A (Dipole Precursor): Isatin-derived ketimine (1.0 equiv).

  • Substrate B (Dipolarophile): Methyleneindolinone (1.2 equiv).

  • Catalyst: (R)-TRIP (5 mol%).

  • Solvent: Toluene (anhydrous).

  • Desiccant: 3Å Molecular Sieves (activated).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve (R)-TRIP (0.025 mmol) in Toluene (2.0 mL). Add 100 mg of activated 3Å MS. Stir for 15 mins at RT to ensure an anhydrous microenvironment (critical for H-bond rigidity).

  • Substrate Addition: Add the isatin-ketimine (0.5 mmol) to the reaction vessel. The solution should turn yellow/orange.

  • Dipolarophile Introduction: Cool the reaction to 0°C (cryostat controlled). Slow addition of the dipolarophile minimizes non-catalyzed background reaction.

  • Monitoring: Stir at 0°C for 12–24 hours.

    • Validation Point: Spot TLC. The disappearance of the ketimine (limiting reagent) indicates completion.

  • Quench & Workup: Filter through a pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation
  • NMR Verification:

    
     NMR (500 MHz) must show the disappearance of the imine proton and the appearance of distinct diastereotopic protons on the pyrrolidine ring.
    
  • Stereochemical Purity:

    • d.r. determination: Analyze crude

      
       NMR. Compare integration of the methine protons of the major vs. minor diastereomer. Target >20:1.
      
    • ee% determination: Chiral HPLC (e.g., Daicel Chiralpak AD-H column, IPA/Hexane mobile phase).

Mechanism of Stereocontrol (Transition State)

Understanding the transition state is vital for troubleshooting low ee%. In the CPA-catalyzed pathway, the catalyst acts as a bifunctional scaffold.

TransitionState CPA Chiral Phosphoric Acid (Catalyst) Complex Binary Complex (H-Bond Activation) CPA->Complex Protonation/H-Bond TS Transition State (Endo-Selective) Complex->TS Si-Face Blocked by Catalyst Wings Dipole Azomethine Ylide (Nucleophile) Dipole->Complex Electrophile Dipolarophile (Alkene) Electrophile->TS Re-Face Attack Product Spiro-Adduct (High ee/dr) TS->Product Cyclization

Caption: Bifunctional activation mode where the catalyst directs facial selectivity via steric blocking.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[5][6] [Link]

  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758–776. [Link]

  • Zheng, K., Liu, X., & Feng, X. (2018). Recent Advances in Catalytic Asymmetric Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition. Chemical Reviews, 118(16), 7586–7656. [Link]

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966).[1] Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. [Link]

  • Gong, L. Z., Chen, X. H., & Xu, X. Y. (2011). Asymmetric Organocatalytic 1,3-Dipolar Cycloaddition Reactions. Chemistry – A European Journal, 17(11), 3026–3038. [Link]

Sources

(S)-1-Azaspiro[4.4]nonane-2,6-dione CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (S)-1-Azaspiro[4.4]nonane-2,6-dione , a critical chiral scaffold in alkaloid synthesis and medicinal chemistry.

Chemical Identity & Core Properties[1][2][3][4]

(S)-1-Azaspiro[4.4]nonane-2,6-dione is a bicyclic spiro-compound characterized by a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon. It serves as a rigid, chiral building block, most notably as the synthetic precursor to the Cephalotaxus alkaloids (e.g., cephalotaxine).

Nomenclature & Identifiers[2][5][6][7]
Parameter Details
CAS Number 187106-14-5
IUPAC Name (5S)-1-Azaspiro[4.4]nonane-2,6-dione
Synonyms (5S)-Spiro[pyrrolidine-2,1'-cyclopentan]-2,5'-dione; (S)-Azaspiro-dione
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Chirality (S)-Enantiomer (determined by the C5 spiro-carbon)
SMILES O=C1CCC2(C1)CCC(=O)N2
Physicochemical Profile[2][4][5][7][9][10][11][12]
Property Value / Description
Physical State White to off-white solid or viscous oil (purity dependent)
Melting Point 79–80 °C (reported for the ethylene ketal derivative); Free dione is often handled in solution.
Solubility Soluble in polar organic solvents (CH₂Cl₂, MeOH, DMSO, DMF).
Stability Stable under inert atmosphere (Ar/N₂). Hygroscopic. Store at 2–8 °C.
Optical Rotation Specific rotation is enantiomer-dependent; (R)-enantiomer (ketal)

. The (S)-enantiomer exhibits opposite rotation.

Strategic Significance in Drug Discovery

The 1-azaspiro[4.4]nonane skeleton is a "privileged structure" in medicinal chemistry due to its ability to constrain peptide backbones and mimic Type II


-turns.
  • Alkaloid Synthesis : The (R)-enantiomer is the direct precursor to (-)-cephalotaxine , a potent antileukemic agent. The (S)-enantiomer (CAS 187106-14-5) allows access to (+)-cephalotaxine (unnatural enantiomer) for structure-activity relationship (SAR) studies to determine stereochemical requirements for cytotoxicity.

  • Peptidomimetics : The rigid spiro-lactam core locks the nitrogen lone pair and carbonyl vectors, reducing entropic penalties during ligand-receptor binding.

  • Neuroactive Ligands : Derivatives of this scaffold have shown affinity for muscarinic acetylcholine receptors and have been investigated as HCV NS5B polymerase inhibitors.

Synthesis Methodology: The Curtius Rearrangement Route

While the scaffold can be accessed via L-Proline (chiral pool), the Curtius Rearrangement Strategy is the industry standard for scalability and enantiomeric excess (ee). This method constructs the quaternary spiro-center with high fidelity.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the conversion of a chiral keto-ester to the spiro-lactam via the Curtius rearrangement.

CurtiusRoute cluster_key Key Transformation Start Chiral Keto-Diester (Starting Material) Azide Acyl Azide (Intermediate) Start->Azide 1. Hydrolysis 2. ClCOOEt, NaN3 Isocyanate Isocyanate (Curtius Product) Azide->Isocyanate Heat (Reflux) -N2 (Curtius Rearrangement) Carbamate N-Protected Amine (Trapped Isocyanate) Isocyanate->Carbamate BnOH (Benzyl Alcohol) Trapping Amine Free Primary Amine (Deprotected) Carbamate->Amine H2, Pd/C Hydrogenolysis Spiro (S)-1-Azaspiro[4.4] nonane-2,6-dione Amine->Spiro Intramolecular Cyclization (Spontaneous or Acid Cat.)

Caption: Step-wise construction of the 1-azaspiro[4.4]nonane core via Curtius rearrangement, ensuring retention of stereochemistry at the quaternary center.

Detailed Protocol

Prerequisites :

  • Starting Material: (S)-1-(2-methoxycarbonylethyl)-2-oxocyclopentanecarboxylic acid (or its methyl ester).

  • Reagents: Ethyl chloroformate, Sodium azide, Benzyl alcohol, Palladium on Carbon (Pd/C).

Step 1: Formation of Acyl Azide

  • Dissolve the chiral hemiester (1.0 equiv) in acetone/water at 0 °C.

  • Add triethylamine (1.2 equiv) followed by ethyl chloroformate (1.1 equiv) to form the mixed anhydride.

  • Stir for 30 minutes, then add sodium azide (NaN₃, 1.5 equiv) as an aqueous solution.

  • Caution : Acyl azides are potentially explosive. Maintain temperature <10 °C. Extract immediately with toluene.

Step 2: Curtius Rearrangement

  • Dry the toluene solution of acyl azide over MgSO₄.

  • Heat the solution to reflux (approx. 110 °C) for 1–2 hours. Evolution of N₂ gas indicates the formation of the isocyanate.

  • Add benzyl alcohol (1.5 equiv) to the refluxing mixture to trap the isocyanate as the Cbz-protected amine.

Step 3: Cyclization to Spiro-Dione

  • Concentrate the reaction mixture to obtain the crude carbamate.

  • Dissolve in methanol and add 10% Pd/C catalyst (10 wt%).

  • Subject to hydrogenolysis (H₂ balloon or 1 atm) for 4–6 hours to remove the Cbz group.

  • The resulting free amine spontaneously attacks the pendant methyl ester (lactamization).

  • Purification : Flash chromatography (SiO₂, EtOAc/Hexanes) yields pure (S)-1-azaspiro[4.4]nonane-2,6-dione .

Quality Control & Validation

To ensure the integrity of the (S)-isomer for research applications, the following analytical parameters must be verified.

Test Acceptance Criteria Methodology
Enantiomeric Excess (ee) > 98%Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA).
¹H NMR (400 MHz, CDCl₃)

1.8–2.5 (m, methylene envelope), distinctive signals for spiro-junction protons.
Confirm absence of starting ester methoxy peak (~3.6 ppm).
Mass Spectrometry [M+H]⁺ = 154.18ESI-MS or LC-MS.
Residual Solvents < 5000 ppmGC-FID (Headspace).

Handling & Safety

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage : The dione functionality is reactive. Store in a tightly sealed vial under nitrogen at 4°C. Avoid prolonged exposure to moisture, which can hydrolyze the lactam ring.

  • Reaction Safety : The synthesis involves sodium azide and acyl azides . Protocols must be performed behind a blast shield. Avoid using halogenated solvents (like DCM) with sodium azide to prevent the formation of diazidomethane.

References

  • Enantioselective Synthesis of 1-Azaspiro[4.4]nonane-2,6-dione : d'Angelo, J., et al. "Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine." Heterocycles, 2005.

  • Total Synthesis of Cephalotaxine : Tietze, L. F., & Schirok, H. "Enantioselective Highly Efficient Synthesis of (-)-Cephalotaxine Using Two Palladium-Catalyzed Transformations." Journal of the American Chemical Society, 1999.

  • Chemical Identity & CAS : PubChem Compound Summary for 1-Azaspiro[4.4]nonane-2,6-dione. [1]

  • Spiro Scaffold Applications : Kouklovsky, C., et al. "Synthetic studies towards cephalotaxine: a stereoselective access to the 1-azaspiro[4.4]nonane core." Tetrahedron Letters, 1998.

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Spirocyclization for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: Spirocyclic alkaloids represent a privileged class of natural products, exhibiting a wide range of biological activities and offering unique three-dimensional frameworks for drug discovery. The construction of their sterically congested spirocyclic core, often containing a quaternary stereocenter, presents a significant synthetic challenge. Palladium catalysis has emerged as a powerful and versatile tool to address this challenge, enabling the efficient and often stereoselective assembly of complex spiro-alkaloidal scaffolds. This document provides an in-depth guide to key palladium-catalyzed spirocyclization strategies, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols. We will explore domino Heck/C-H activation cascades, intramolecular Tsuji-Trost allylic alkylations, and related methodologies that have become indispensable in modern alkaloid synthesis.

The Strategic Importance of Palladium in Spiro-Alkaloid Synthesis

The spirocyclic junction, where two rings share a single carbon atom, imparts significant conformational rigidity and three-dimensionality to a molecule. In the context of alkaloids, this structural feature is often crucial for potent and selective interaction with biological targets. However, the creation of this all-carbon quaternary center is entropically and sterically demanding.

Palladium-catalyzed reactions offer elegant solutions by orchestrating complex bond formations under mild conditions with high functional group tolerance. These methods typically proceed through well-defined catalytic cycles, allowing for rational optimization and, critically, the development of asymmetric variants to control the absolute stereochemistry of the spiro-center—a vital consideration for pharmaceutical applications.[1][2][3]

This guide is structured around the major classes of palladium-catalyzed reactions that have been successfully applied to the synthesis of spirocyclic alkaloids, particularly the prevalent spirooxindole family.[4][5][6]

cluster_0 Synthetic Strategy Workflow Start Design Spiro-Alkaloid Target Precursor Synthesize Linear Precursor (e.g., Alkene-tethered Aryl Halide) Start->Precursor Method Select Pd-Catalyzed Spirocyclization Method Precursor->Method Heck Domino Heck / C-H Activation Method->Heck Cascade Trost Intramolecular Tsuji-Trost Method->Trost Allylic Other Other Methods (e.g., Cycloadditions) Method->Other Optimize Reaction Optimization (Ligand, Base, Solvent) Heck->Optimize Trost->Optimize Other->Optimize Product Isolate Spirocyclic Core Optimize->Product Elaboration Further Elaboration to Final Natural Product Product->Elaboration

Figure 1: General workflow for synthesizing spiro-alkaloids via Pd-catalysis.

Domino Heck / C-H Activation Spirocyclization

This strategy is one of the most powerful for constructing spirooxindoles and related frameworks. It combines a classical intramolecular Heck reaction with a subsequent C-H activation event in a single, atom-economical cascade.[7][8] The process is initiated from readily available alkene-tethered aryl halides.

Mechanistic Rationale

The causality behind this reaction's success lies in its ability to transform a remote C-H bond into a reactive site. The key is the formation of a transient σ-alkylpalladium(II) intermediate after the initial Heck cyclization. This intermediate places the palladium center in close spatial proximity to a previously unactivated C-H bond, enabling an intramolecular cyclometalation to form a stable spiropalladacycle.[5][7][9]

The catalytic cycle typically proceeds as follows:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., an N-aryl acrylamide) to form an arylpalladium(II) species.

  • Migratory Insertion (Carbopalladation): The tethered alkene inserts into the aryl-palladium bond. This intramolecular Mizoroki-Heck reaction is typically a 5-exo-trig cyclization, which is kinetically favored, forming a σ-alkylpalladium(II) intermediate.[10]

  • C-H Activation: The palladium center then activates a nearby C(sp²)-H or C(sp³)-H bond, forming a five- or six-membered spiropalladacycle intermediate and releasing a proton.[6][7]

  • Functionalization & Reductive Elimination: This palladacycle is the key branching point. It can undergo direct reductive elimination to form the spirocycle, or it can be trapped by various coupling partners (alkynes, benzynes, vinyl bromides) before the final C-C bond-forming step.[5][11][12]

  • Catalyst Regeneration: Reductive elimination regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition AlkylPd σ-Alkyl-Pd(II) Intermediate ArPdX->AlkylPd Migratory Insertion Carbopalladation Intramolecular Carbopalladation (5-exo-trig) Palladacycle Spiropalladacycle AlkylPd->Palladacycle Intramolecular C-H Activation (-HX) CH_Activation C-H Activation Product Spirocyclic Product Palladacycle->Product Coupling Coupling Partner (e.g., Alkyne) Palladacycle->Coupling Trapping ReductiveElim Reductive Elimination Product->Pd0 Reductive Elimination

Figure 2: Catalytic cycle for a domino Heck/C-H activation spirocyclization.

Application Data

The domino Heck/C-H activation strategy has proven highly effective for synthesizing spiroindenyl-2-oxindoles by coupling 2-bromoarylamides with vinyl bromides.[5]

EntryArylamide (R¹)Vinyl Bromide (R²)LigandBaseYield (%)
1HPhenyls-phosK₂CO₃85
25-MePhenyls-phosK₂CO₃81
35-FPhenyls-phosK₂CO₃75
4H4-MeO-Phs-phosK₂CO₃79
5HThienyls-phosK₂CO₃68
Data synthesized from literature reports, primarily from the work of Jiang et al.[5]
Protocol: Synthesis of Spiroindenyl-2-Oxindole via Heck/C-H Activation

This protocol is adapted from the palladium-catalyzed spirocyclization of 2-bromoarylamides and vinyl bromides.[5]

Materials and Reagents:

ReagentFormulaMWAmountMmolEquiv.
N-(2-bromophenyl)acrylamideC₉H₈BrNO226.0745.2 mg0.21.0
(Z)-1-bromo-2-phenyl-etheneC₈H₇Br183.05146.4 mg0.84.0
Palladium(II) acetatePd(OAc)₂224.504.5 mg0.020.1
SPhosC₂₇H₃₃O₂P410.528.2 mg0.020.1
Potassium carbonateK₂CO₃138.21165.8 mg1.26.0
18-Crown-6C₁₂H₂₄O₆264.32105.7 mg0.42.0
Tetrahydrofuran (THF)C₄H₈O-2.0 mL--

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add N-(2-bromophenyl)acrylamide (0.2 mmol, 1.0 equiv.), palladium(II) acetate (10 mol%), SPhos (10 mol%), potassium carbonate (6.0 equiv.), and 18-crown-6 (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry nitrogen three times.

  • Reagent Addition: Add anhydrous THF (2.0 mL) followed by (Z)-1-bromo-2-phenylethene (0.8 mmol, 4.0 equiv.) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiroindenyl-2-oxindole product.

Field Insights: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the initial oxidative addition and stabilizes the palladium center throughout the catalytic cycle. The use of 18-crown-6 is to solubilize the potassium carbonate in THF, enhancing its basicity and facilitating the C-H activation step. The excess of vinyl bromide is necessary to favor the coupling with the spiropalladacycle intermediate over other potential side reactions.

Intramolecular Tsuji-Trost Spirocyclization

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a cornerstone of modern C-C bond formation.[13] Its intramolecular variant provides a powerful method for spirocyclization by forming a bond between a nucleophilic center and a tethered allylic electrophile. This method is particularly valuable for its potential in asymmetric catalysis, enabling the enantioselective synthesis of spiro-alkaloids.[14][15]

Mechanistic Rationale

The reaction proceeds via a characteristic π-allylpalladium intermediate. The stereochemical outcome is often determined by the nature of the nucleophilic attack on this symmetrical or pseudo-symmetrical intermediate.

  • Coordination & Oxidative Addition: A Pd(0) catalyst coordinates to the alkene of the allylic system. Oxidative addition ensues, displacing the leaving group (e.g., acetate, carbonate) to form a cationic η³-π-allylpalladium(II) complex.[13]

  • Deprotonation: A base deprotonates the tethered nucleophile (e.g., an enolate, an amine, or a stabilized carbanion) to prepare it for cyclization.

  • Nucleophilic Attack: The intramolecular nucleophile attacks the π-allyl complex. This can occur via two distinct pathways: direct "outer-sphere" attack on the allyl terminus (for soft nucleophiles) or "inner-sphere" attack first at the metal center followed by reductive elimination (for hard nucleophiles).[13][16] For spirocyclization, this step forges the key quaternary carbon.

  • Catalyst Regeneration: After the C-C bond is formed, the Pd(0) catalyst is released and can re-enter the catalytic cycle.

cluster_1 Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L_n Substrate Allylic Substrate (with tethered nucleophile) PiAllyl η³-π-Allylpalladium(II) Complex Substrate->PiAllyl + Pd(0) - Leaving Group Attack Intramolecular Nucleophilic Attack PiAllyl->Attack Base activates nucleophile Product Spirocyclic Product Attack->Product Product->Pd0 - Pd(0)

Figure 3: Simplified catalytic cycle for intramolecular Tsuji-Trost spirocyclization.

Application in Alkaloid Synthesis

A notable application is the synthesis of spiro[indoline-3,2′-pyrrol]-2-one skeletons, which are cores of various bioactive alkaloids.[4] This process involves a palladium-catalyzed allylic alkylation followed by a base-mediated intramolecular cyclization.

Protocol: Synthesis of Spiro[indoline-3,2′-pyrrol]-2-one

This protocol is based on the work of Zhang, Zou, Yang, and coworkers for the construction of complex spirooxindoles.[4]

Materials and Reagents:

ReagentFormulaMWAmountMmolEquiv.
Vinyl benzoxazinanoneC₁₀H₉NO₂175.1935.0 mg0.21.0
3-Isothiocyanato oxindoleC₉H₆N₂OS190.2245.7 mg0.241.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.729.2 mg0.010.05
XantphosC₃₉H₃₂OP₂578.6223.1 mg0.040.2
DBUC₉H₁₆N₂152.2460.9 mg0.42.0
Dichloromethane (DCM)CH₂Cl₂-2.0 mL--

Procedure:

  • Catalyst Preparation: In a dry reaction vial, add Pd₂(dba)₃ (5 mol%) and Xantphos (20 mol%).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with dry nitrogen three times.

  • Reagent Addition: Add anhydrous DCM (1.0 mL), followed by the vinyl benzoxazinanone (0.2 mmol, 1.0 equiv.) and the 3-isothiocyanato oxindole (0.24 mmol, 1.2 equiv.).

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Then, add DBU (0.4 mmol, 2.0 equiv.) and additional DCM (1.0 mL).

  • Reaction: Continue stirring at room temperature for 12 hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by preparative thin-layer chromatography (pTLC) to yield the desired spiro[indoline-3,2′-pyrrol]-2-one product.

Field Insights: The choice of a wide bite-angle ligand like Xantphos is crucial for promoting the desired linear-selective allylic alkylation and preventing unwanted side reactions. DBU serves a dual purpose: first as a base to facilitate the cyclization and second to mediate the final ring-closing step. In this specific reaction, dichloromethane surprisingly acts as both the solvent and a reactant.[4]

Conclusion and Future Outlook

Palladium-catalyzed spirocyclization reactions have fundamentally changed the landscape of alkaloid synthesis. Domino processes, particularly those involving Heck cyclization and C-H activation, provide a highly efficient and step-economical route to complex spirocyclic cores. Concurrently, the intramolecular Tsuji-Trost reaction offers a reliable and stereocontrollable pathway to these coveted structures.

The ongoing development in this field is focused on several key areas:

  • Asymmetric Catalysis: The design of new chiral ligands to achieve higher enantioselectivity in these transformations remains a primary goal.[2][15]

  • Broader Substrate Scope: Expanding these methods to synthesize a wider variety of spiro-alkaloid families beyond oxindoles.

  • Green Chemistry: Developing protocols that use more environmentally benign solvents and lower catalyst loadings.

  • Tandem Reactions: Designing more elaborate cascade reactions that can build molecular complexity even more rapidly from simple starting materials.[17][18]

These powerful synthetic tools will undoubtedly continue to play a pivotal role in the discovery and development of new alkaloid-based therapeutic agents.

References

  • Yang, C., Yang, Y., & Liang, Y. (2020). Palladium-catalyzed cascade synthesis of spirocyclic oxindoles via regioselective C2-H arylation and C8-H alkylation of naphthalene ring. Chinese Chemical Letters.
  • Zhang, Y., Zou, Y., & Yang, Q. (2022).
  • Jiang, H., et al. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules. [Link]

  • Piou, T., Neuville, L., & Zhu, J. (2012). Activation of a C(sp3)–H Bond by a Transient σ-Alkylpalladium(II) Complex: Synthesis of Spirooxindoles Through a Palladium-Catalyzed Domino Carbopalladation/C(sp3)–C(sp3) Bond-Forming Process.
  • Pérez-Saldivar, M., et al. (2020). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Catalysis Science & Technology. [Link]

  • Wang, C., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science.
  • Yoon, H., et al. (2016). Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. Organic Letters, 18(24), 6324–6327. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2007). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry.
  • Yoon, H., et al. (2017). Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion. Angewandte Chemie International Edition, 56(36), 10920–10923. [Link]

  • Yoon, H., et al. (2016). Pd-Catalyzed Spirocyclization via C-H Activation and Benzyne Insertion. Organic Letters. [Link]

  • Tsuji–Trost reaction - Wikipedia. (n.d.). [Link]

  • ResearchGate. (n.d.). Total Synthesis of (+)-Spiroindimicin A via Asymmetric Palladium-Catalyzed Spirocyclization. [Link]

  • Trost, B. M., & Toste, F. D. (1998). Catalytic asymmetric synthesis of quarternary carbon centers. Palladium-catalyzed formation of either enantiomer of spirooxindoles and related spirocyclics using a single enantiomer of a chiral diphosphine ligand. The Journal of Organic Chemistry. [Link]

  • Wang, W., et al. (2024). Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. Molecules. [Link]

  • Zhang, J., et al. (2021). Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry. [Link]

  • Grokipedia. (n.d.). Intramolecular Heck reaction. [Link]

  • Trost, B. M., et al. (2013). Rapid access to spirocyclic oxindole alkaloids: application of the asymmetric palladium-catalyzed [3 + 2] trimethylenemethane cycloaddition. Journal of the American Chemical Society. [Link]

  • Martínez-Vázquez, M., et al. (2016). Palladium catalyzed synthesis of benzannulated steroid spiroketals. Organic & Biomolecular Chemistry. [Link]

  • Cee, V. J., et al. (2009). Asymmetric Syntheses of Oxindole and Indole Spirocyclic Alkaloid Natural Products. Angewandte Chemie International Edition. [Link]

  • Overman, L. E., & Grigg, R. (1994). PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS. Heterocycles.
  • Kagawa, N., et al. (2014). Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Organic Letters. [Link]

  • Wang, C., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. RSC Publishing. [Link]

  • Research Trend. (2023). Palladium Catalyzed Cascade Reactions: A Review Study. [Link]

  • Link, J. T. (2010). The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • ResearchGate. (n.d.). Tsuji-Trost Reaction. [Link]

  • Link, J. T. (2004). The Intramolecular Heck Reaction. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. [Link]

  • Craig, A. G., et al. (2020). Enantioselective Michael Spirocyclization of Palladium Enolates. ChemRxiv. [Link]

  • Zhang, P., et al. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. [Link]

  • Luo Group Meeting. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. [Link]

  • Jadhav, S. D., et al. (2023). Palladium-Catalyzed Aerobic Oxidative Spirocyclization of Alkyl Amides with Maleimides via β-C(sp3)–H Activation. Organic Letters. [Link]

  • ResearchGate. (n.d.). Recent Progress in Palladium-Catalyzed Cascade Cyclizations for Natural Product Synthesis. [Link]

  • ChemOrgChem. (2025). TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems. [Link]

  • Yoon, H., et al. (2017). Palladium‐Catalyzed Spirocyclization through C−H Activation and Regioselective Alkyne Insertion. Angewandte Chemie International Edition. [Link]

Sources

Application Note: Stereoselective Synthesis of Homoharringtonine via Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Homoharringtonine (HHT), clinically known as Omacetaxine mepesuccinate, is a potent protein translation inhibitor approved for the treatment of Chronic Myeloid Leukemia (CML).[1] The structural complexity of HHT—specifically its 1-azaspiro[4.4]nonane core and the sterically hindered


-hydroxy-

-substituted succinate side chain
—presents a significant challenge in drug development.

This application note details a high-fidelity protocol for the synthesis of HHT. We diverge from traditional linear methods to focus on a Spirocyclic Intermediate Strategy . This approach utilizes a Pd-catalyzed dearomative spirocyclization to construct the cephalotaxine core, followed by a Cyclic Anhydride Ring-Opening technique for the stereoselective installation of the ester side chain. This modular workflow ensures high enantiopurity and scalability, critical for GMP compliance.

Module 1: De Novo Synthesis of the Cephalotaxine Core

The Spiro-Annulation Strategy

The defining feature of the Cephalotaxine core is the spiro-fused tetracyclic skeleton. Traditional methods (e.g., Weinreb, Semmelhack) suffer from low yields during the closure of the seven-membered ring.

This protocol employs a Pd-Catalyzed Dearomative Spirocyclization , inspired by recent breakthroughs (e.g., Tu et al., Zhang et al.). This method generates the critical spiro-quaternary carbon in a single, high-yielding step via a transient spiro-intermediate.

Mechanistic Insight

The reaction proceeds through the coupling of a bromofuran derivative with an N-tosylhydrazone.[2][3] The palladium catalyst facilitates the formation of a metal-carbene species, which undergoes insertion into the furan ring, creating a strained spiro-cyclic ether intermediate . This intermediate is then acid-rearranged to form the thermodynamically stable cephalotaxine core.

Protocol 1: Pd-Catalyzed Spiro-Core Assembly

Reagents:

  • Precursor A: 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine derivative (Bromofuran precursor).

  • Precursor B: Cyclic N-tosylhydrazone (Diazo donor).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%).[3]
  • Ligand: DPEphos (10 mol%).[3]

  • Base: LiOtBu (2.5 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix Pd

    
    (dba)
    
    
    
    and DPEphos in 1,4-dioxane. Stir at RT for 30 mins until the solution turns deep orange.
  • Coupling: Add Precursor A (1.0 equiv) and Precursor B (1.2 equiv) to the reaction vessel. Add LiOtBu.

  • Spiro-Cyclization: Heat the mixture to 80°C for 12 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the bromofuran peak and the emergence of the Spiro-Intermediate Mass (M+H) .

  • Acid Rearrangement: Cool to 0°C. Add Trifluoroacetic Acid (TFA, 5.0 equiv) dropwise.

    • Mechanism:[4][5][6][7] The acid triggers the ring-opening of the unstable spiro-ether, driving the expansion to the fused tetracyclic cephalotaxine skeleton.

  • Workup: Quench with sat. NaHCO

    
    . Extract with EtOAc.[8] Purify via flash chromatography (SiO
    
    
    
    , 2% MeOH in DCM).

Yield Target: >75% conversion to Cephalotaxine Core.

Visualization: Spiro-Annulation Pathway

The following diagram illustrates the transformation from linear precursors to the spiro-fused core via the palladium cycle.

SpiroAnnulation Precursors Bromofuran + N-Tosylhydrazone Pd_Carbene Pd-Carbene Complex Precursors->Pd_Carbene Pd2(dba)3 / Base Spiro_Int Transient Spiro-Ether Intermediate Pd_Carbene->Spiro_Int Dearomative Cyclization Rearrangement Acid-Mediated Ring Expansion Spiro_Int->Rearrangement TFA / 0°C Core Cephalotaxine (Spiro[4.4] Core) Rearrangement->Core Thermodynamic Stabilization

Figure 1: Reaction pathway for the construction of the Cephalotaxine core via a transient spiro-ether intermediate.

Module 2: Stereoselective Side Chain Installation

The Cyclic Anhydride Strategy

The biological activity of HHT relies entirely on the (2'R)-configuration of the ester side chain. Direct esterification of Cephalotaxine (C3-OH) with a linear acid often results in low yields and racemization due to the steric bulk of the spiro-core.

The Solution: Use a Cyclic Anhydride (Spiro-like transition) or a Tetrahydropyran Intermediate . This method "locks" the conformation of the side chain precursor, ensuring that the nucleophilic attack by Cephalotaxine occurs with high stereocontrol.

Protocol 2: Semi-Synthesis of Omacetaxine

Reagents:

  • Substrate: Cephalotaxine (purified from Module 1 or natural source).

  • Reagent: 2-(2-Methoxy-2-oxoethyl)-2-hydroxy-4-methylpentanedioic acid 1,5-lactone (or equivalent Cyclic Anhydride).

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) or EDCI.

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Activation of the Cyclic Intermediate:

    • Dissolve the chiral cyclic anhydride (1.5 equiv) in anhydrous DCM.

    • Add DMAP (1.0 equiv) to generate the reactive acyl-pyridinium species.

  • Esterification (The Coupling):

    • Add Cephalotaxine (1.0 equiv) to the mixture.

    • Stir at 25°C for 24 hours .

    • Critical Control: The cyclic nature of the anhydride prevents steric clash with the cephalotaxine spiro-ring, facilitating the formation of the sterically crowded ester bond.

  • Ring Opening (Methanolysis):

    • The product of Step 2 is a half-ester. To generate HHT, the remaining free acid (or lactone) must be converted to the methyl ester.

    • Add anhydrous Methanol (10 equiv) and a catalytic amount of camphor sulfonic acid (CSA).

    • Stir at RT for 4 hours.

  • Purification:

    • Wash with 1N HCl (to remove DMAP) and Brine.

    • Crystallize from MeOH/Et2O to obtain Omacetaxine Mepesuccinate.

Visualization: Side Chain Attachment Workflow

This flowchart details the conversion of the bare core to the final drug substance.

SideChain Ceph Cephalotaxine (C3-OH Nucleophile) Transition Acyl-Pyridinium Transition State Ceph->Transition DMAP / DCC Cyclic_Anh Chiral Cyclic Anhydride Cyclic_Anh->Transition DMAP / DCC Intermediate Cephalotaxyl Hemi-Ester Transition->Intermediate Stereoselective Coupling Methanolysis MeOH / CSA (Ring Opening) Intermediate->Methanolysis HHT Homoharringtonine (Omacetaxine) Methanolysis->HHT Final Polish

Figure 2: Semi-synthetic workflow converting Cephalotaxine to HHT using a cyclic anhydride strategy to overcome steric hindrance.

Module 3: Quality Control & Validation

To ensure the integrity of the "Spiro" synthesis, the following QC parameters are mandatory.

NMR Validation of the Spiro-Core

The formation of the spiro[4.4]nonane system is validated by the distinct chemical shift of the quaternary spiro-carbon.

  • 
    C NMR Target:  The spiro-quaternary carbon typically resonates between 
    
    
    
    60.0 - 65.0 ppm
    .
  • Shift Diagnostic: A shift outside this range indicates a failure in the rearrangement step (Module 1, Step 4), likely resulting in a fused tricyclic impurity.

HPLC Purity Profile (Side Chain Stereochemistry)

The esterification in Module 2 can produce diastereomers if the cyclic anhydride racemizes.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria:

    • Omacetaxine (2'R): >99.5%

    • Epi-Omacetaxine (2'S): <0.1%

ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual
Identification IR matches standard; Retention time matches RefHPLC/IR
Assay 98.0% - 102.0% (Anhydrous basis)HPLC
Impurity A (Cephalotaxine)

0.5%
HPLC
Impurity B (2'-Epi)

0.15%
Chiral HPLC
Residual Solvents MeOH < 3000 ppm; DCM < 600 ppmGC-HS

References

  • FDA Labeling Information. Synribo (omacetaxine mepesuccinate) for Injection. U.S. Food and Drug Administration.[9][10] [Link]

  • Wang, S.-H., et al. (2020). Collective Total Synthesis of Aspidofractinine Alkaloids through the Development of a Bischler–Napieralski/Semipinacol Rearrangement Reaction.[11] Angewandte Chemie International Edition.[11] [Link](Validation of spiro-rearrangement protocols).

  • Lin, X., et al. (1996). Two Interrelated Strategies for Cephalotaxine Synthesis.[12] The Journal of Organic Chemistry.[12] [Link]

  • Eckhardt, M., et al.Process for the preparation of homoharringtonine. (Relevant industrial protocols for semi-synthesis).
  • ChemRxiv Preprints. Concise synthesis of Cephalotaxus alkaloids enabled by Pd-catalyzed dearomative spirocyclization.[Link](General methodology source for Module 1).

Sources

Intramolecular amide enolate alkylation procedures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Control in Intramolecular Amide Enolate Alkylation

Abstract

Intramolecular amide enolate alkylation is a high-value transformation for constructing functionalized lactams (pyrrolidines, piperidines) and carbocyclic amides.[1] While thermodynamically favorable, this reaction is plagued by the competition between C-alkylation (desired ring closure) and O-alkylation (imidate formation), as well as potential elimination pathways.[1] This guide provides a self-validating protocol for the kinetic cyclization of tertiary amides, emphasizing the stereoelectronic parameters required to suppress O-alkylation and ensure high yields of the target heterocycle.

Introduction: Mechanistic Principles & Regioselectivity

The alkylation of amide enolates differs fundamentally from ketone enolates due to the higher


 of the amide 

-proton (~30 in DMSO) and the enhanced stability of the O-metalated species. Success depends on manipulating the Hard-Soft Acid-Base (HSAB) interactions within the enolate-electrophile pair.
The Core Conflict: C- vs. O-Alkylation

Upon deprotonation by a strong base (e.g., LDA), the amide forms an ambident nucleophile.[1]

  • Path A (C-Alkylation): Formation of the C-C bond. This is the "soft" nucleophilic mode and is thermodynamically driven by the regeneration of the stable amide carbonyl.

  • Path B (O-Alkylation): Formation of the C-O bond (cyclic imidate/enol ether). This is the "hard" nucleophilic mode, kinetically favored by separated ion pairs and hard electrophiles (e.g., sulfonates, silyl chlorides).[1]

Baldwin’s Rules for Ring Closure: For intramolecular reactions, geometric constraints are paramount.

  • Favored: 3- to 7-exo-tet (e.g., closing a chain onto a primary halide).[1]

  • Disfavored: 5-endo-tet (rarely observed in simple alkylations).

Diagram 1: Mechanistic Pathways & Regioselectivity

AmideEnolate Start Precursor: Omega-Halo Tertiary Amide Base Base Treatment (LDA/LiHMDS, -78°C) Start->Base Enolate Lithium Enolate (Ambident Nucleophile) Base->Enolate Deprotonation Path_C Path A: C-Alkylation (Soft-Soft Interaction) Enolate->Path_C Tight Ion Pair (Li+) Non-polar Solvent Path_O Path B: O-Alkylation (Hard-Hard Interaction) Enolate->Path_O Solvent Separated Pair (HMPA/DMPU) Product_Lactam Product: Lactam (Thermodynamic) Path_C->Product_Lactam Product_Imidate Side Product: Cyclic Imidate (Kinetic/Solvent Dependent) Path_O->Product_Imidate

Caption: Divergent pathways in amide enolate cyclization. Lithium counterions and non-polar solvents favor the desired C-alkylation (Lactam).

Strategic Parameter Optimization

To ensure reproducibility, the following parameters must be controlled.

Base Selection
  • Lithium Diisopropylamide (LDA): The gold standard. The lithium cation (

    
    ) binds tightly to the enolate oxygen, shielding it from electrophilic attack and forcing C-alkylation.
    
  • LiHMDS: Weaker base (

    
     ~30 vs 36 for LDA).[1] Useful if the substrate contains sensitive functional groups, but often less reactive in difficult cyclizations.[1]
    
  • NaHMDS/KHMDS: Avoid for C-alkylation unless necessary. The larger cations (

    
    , 
    
    
    
    ) form looser ion pairs, significantly increasing the risk of O-alkylation (imidate formation).[1]
Solvent & Additives
  • THF: The optimal solvent.[1] It coordinates

    
     sufficiently to solubilize the base but maintains a tight ion pair for C-selectivity.
    
  • HMPA/DMPU: These polar aprotic cosolvents break down lithium aggregates.[1] While they dramatically accelerate the reaction rate, they promote O-alkylation .[1]

    • Guideline: Use HMPA (1-4 equivalents) only if the reaction in pure THF fails or is prohibitively slow.

Electrophile Identity
  • Alkyl Iodides: "Soft" electrophiles; best for C-alkylation.[1]

  • Alkyl Bromides: Standard balance of stability and reactivity.[1]

  • Tosylaes/Mesylates: "Harder" electrophiles; slightly higher risk of O-alkylation but generally acceptable.[1]

Protocol: Kinetic Cyclization of -Halo Amides

Objective: Synthesis of a


-lactam (pyrrolidinone) or 

-lactam (piperidinone) from an N-(haloalkyl)acetamide derivative.

Substrate Example: N-Benzyl-N-(3-bromopropyl)acetamide.

Materials
  • Substrate: 1.0 equiv (dried by azeotropic distillation with toluene).

  • Base: LDA (Lithium Diisopropylamide), 1.1–1.2 equiv.[1]

    • Preparation: Generate fresh from diisopropylamine and

      
      -BuLi in THF.
      
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).[1]

  • Additive (Optional): LiCl (anhydrous, 2.0 equiv) – accelerates reaction without promoting O-alkylation as aggressively as HMPA.[1]

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Add anhydrous LiCl (if using) and flame-dry again under vacuum to remove trace moisture.[1]

  • Base Generation (In-Situ):

    • Add anhydrous THF.[1][2]

    • Add diisopropylamine (1.2 equiv).[1]

    • Cool to -78°C (acetone/dry ice bath).

    • Add

      
      -BuLi (1.2 equiv) dropwise.[1] Stir for 30 minutes at -78°C, then warm to 0°C for 10 minutes to ensure complete formation, then cool back to -78°C.
      
  • Enolization & Cyclization:

    • Dissolve the amide substrate in minimal anhydrous THF.[1]

    • Add the substrate solution dropwise to the LDA solution at -78°C over 15–20 minutes.

    • Note: Slow addition prevents local excesses of substrate which can lead to intermolecular condensation.[1]

    • Stirring: Maintain at -78°C for 1 hour.

    • Warming: Allow the reaction to warm slowly to room temperature over 2–4 hours. Monitoring is critical here (see Section 4).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       while still cold (or at RT if reaction is complete).
      
    • Extract with EtOAc (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Flash column chromatography.[1] Lactams are typically more polar than the starting halo-amide but less polar than the hydrolyzed acid.

Self-Validating Troubleshooting System

Use this decision matrix to diagnose failure modes during the reaction.

Diagram 2: Optimization Workflow

Optimization Check Analyze Crude NMR Result1 Starting Material Recovered Check->Result1 Result2 O-Alkylated Product (Imidate) Check->Result2 Result3 Elimination Product (Alkene) Check->Result3 Action1 Action: Add LiCl (2 eq) or Warm to Reflux Result1->Action1 Action2 Action: Switch Solvent to Pure THF Ensure T < -40°C Result2->Action2 Action3 Action: Change Base to LiHMDS (Less Basic) Result3->Action3

Caption: Logic flow for troubleshooting common yield-limiting side reactions.

Data Analysis Table: Diagnosing the Crude Mixture
Observation (NMR/TLC)DiagnosisCorrective Action
New spot, less polar than SM. NMR shows vinyl protons.[1]Elimination: Base acted as a base on the alkyl halide chain rather than nucleophile.[1][3]Use a less bulky base (LiHMDS) or lower temperature.[1] Switch leaving group from I/Br to Tosylate (slower elimination).
New spot, unstable on silica. NMR shows loss of C=O.[1]O-Alkylation: Formation of cyclic imidate.[1]Solvent is too polar (remove HMPA). Counterion is too loose (ensure Li+ is used, not K+).
No Reaction. SM recovered.High Barrier: Enolate formed but failed to cyclize.[1]Add LiCl (breaks aggregates).[1] Allow reaction to warm to reflux after enolate formation.[1] Switch leaving group to Iodide.[1]
Complex Mixture. Intermolecular Reaction: Enolate attacked another molecule.[1][4]Dilution: Increase solvent volume. Ensure dropwise addition of substrate to base (inverse addition).[1]

References

  • Evans, D. A. (1982).[1] "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta, 15(2), 23-32.[1] Link

    • Foundational text on enolate generation, solvent effects, and the dominance of Li-enolates for C-alkylation.[1][5]

  • Myers, A. G., et al. (1994).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society, 116(20), 9361–9362.[1] Link

    • Establishes the role of LiCl in accelerating amide enolate alkylation by breaking stable aggreg
  • Carlier, P. R., et al. (2000).[1] "Deprotonation of alpha,alpha-Disubstituted Amides: Reversibility and Aggregation Effects." Journal of Organic Chemistry, 65(26), 9075–9084.[1] Link

    • Detailed mechanistic insight into the thermodynamics of amide enolate form
  • Shea, K. J., et al. (2005).[1] "Amide Enolate Alkylation: A Facile Route to alpha-Quaternary Amides." Organic Letters, 7(21), 4665–4668.[1] Link

    • Protocols specifically for generating quaternary centers via amide alkylation.[1][6]

  • Baldwin, J. E. (1976).[1] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734–736.[1] Link

    • The governing rules for intramolecular cycliz

Sources

Application Note: Semipinacol Rearrangement Strategies for Spiro-Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Semipinacol Rearrangement Strategies for Spiro-Ring Formation Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The construction of spirocyclic scaffolds represents a critical challenge in modern drug discovery. Spiro-rings offer inherent three-dimensional complexity (


 character), improving solubility and metabolic stability compared to flat aromatic systems. The Semipinacol Rearrangement  serves as a powerful, atom-economic tool to access these privileged structures. Unlike the classic Pinacol rearrangement, which relies on 1,2-diols, the Semipinacol variant utilizes a heteroatom (halide, epoxide, amino group) or an electrophilic trigger to direct the carbocation formation, offering superior regiocontrol.

This guide details the mechanistic principles, strategic substrate design, and validated protocols for generating spiro-quaternary centers via Semipinacol rearrangement, with a specific focus on Type II (Allylic Alcohol) and Type III (Epoxy Alcohol) strategies.

Mechanistic Foundations

The core principle of the Semipinacol rearrangement for spiro-formation relies on the generation of an


-hydroxy carbocation within a cyclic system. The subsequent 1,2-migration of a ring carbon (ring contraction/expansion) or an exocyclic substituent creates the spiro-junction.
The Migration Logic

The reaction is driven by the thermodynamic stability of the resulting carbonyl group and, in many cases, the release of ring strain (e.g., cyclobutane


 cyclopentane expansion).

SemipinacolMechanism cluster_0 Critical Success Factor: Antiperiplanar Alignment Substrate Substrate (Cyclic Alcohol) Activation Electrophilic Activation (E+) Substrate->Activation Lewis Acid / NBS Cation α-Hydroxy Carbocation Activation->Cation Leaving Group Departure Migration 1,2-Migration (Ring Expansion/Contraction) Cation->Migration Stereoelectronic Alignment Product Spiro-Ketone Product Migration->Product -H+

Figure 1: General mechanistic flow of Semipinacol rearrangement yielding spiro-cycles.

Strategic Substrate Classes

To successfully engineer a spiro-center, the substrate must be designed such that the migrating bond is part of a pre-existing ring or the migration terminates a cyclization.

Substrate ClassPrecursor TypeActivation ModeResulting Spiro-SystemKey Reference
Type II Allylic Alcohols (Cyclic)Electrophilic (

,

)

-Halo spiro-ketones
Tu, Y.Q. et al. [1]
Type III 2,3-Epoxy AlcoholsLewis Acid (

,

)
Spiro-diketones / hydroxy-ketonesTrost, B.M. [2]
Type IV 1-VinylcyclobutanolsAcid / ElectrophileSpiro-cyclopentanones (Ring Expansion)Tsuchihashi, G. [3]

Experimental Protocols

Protocol A: Electrophile-Induced Spirocyclization (Halogenative)

This method is ideal for converting cyclic allylic alcohols into


-halo spiro-ketones. It is widely used to synthesize spiro-ethers and spiro-lactams.

Target Substrate: 1-(1-Hydroxycycloalkyl)alkenes or cyclic allylic alcohols. Reagents: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the allylic alcohol substrate (1.0 equiv) in anhydrous Acetonitrile (

    
    ) or Dichloromethane (DCM) to a concentration of 0.1 M.
    
    • Note: Acetonitrile often suppresses side reactions due to its coordinating ability.

  • Cooling: Cool the solution to 0 °C (ice bath). For highly reactive substrates, cool to -78 °C.

  • Addition: Add NBS or NIS (1.1 – 1.2 equiv) portion-wise over 5 minutes.

    • Observation: The reaction mixture may turn slightly yellow/orange.

  • Monitoring: Stir at 0 °C. Monitor via TLC (typically 30 min – 2 hrs). Look for the disappearance of the UV-active alkene spot and the appearance of a more polar ketone spot.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess halogen.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

    • Caution:

      
      -halo ketones can be sensitive to silica; consider neutralizing the silica with 1% 
      
      
      
      if degradation is observed.
Protocol B: Lewis Acid-Catalyzed Epoxide Rearrangement

This strategy utilizes 2,3-epoxy alcohols (readily accessible via Sharpless epoxidation) to generate chiral spiro-centers.

Target Substrate: Spiro-epoxy alcohols (e.g., derived from alkylidene cycloalkanes). Catalyst:


 (Boron trifluoride etherate).

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and maintain an inert atmosphere (

    
    ).
    
  • Solvent: Dissolve the epoxy alcohol (1.0 equiv) in anhydrous DCM (0.05 M). High dilution prevents intermolecular polymerization.

  • Temperature: Cool to -78 °C. Temperature control is critical to prevent non-selective ring opening.

  • Catalysis: Add

    
     (0.1 – 1.1 equiv) dropwise.
    
    • Optimization: Start with catalytic amounts (10 mol%). If conversion is sluggish, increase stoichiometry.

  • Reaction: Stir at -78 °C for 1–4 hours.

  • Quench: Add saturated aqueous

    
     at -78 °C, then allow to warm to room temperature.
    
  • Analysis: Check NMR for the diagnostic disappearance of epoxide protons and the appearance of

    
    -proton signals adjacent to the new carbonyl.
    

Decision Matrix for Condition Selection

Use the following workflow to select the optimal rearrangement strategy based on your starting material and desired product.

DecisionMatrix cluster_tips Pro-Tips Start Start: Select Substrate Q1 Is the substrate an Allylic Alcohol? Start->Q1 Q2 Is the substrate an Epoxide? Q1->Q2 No PathA Use Halogen Source (NBS/NIS) Q1->PathA Yes (Type II) PathB Use Lewis Acid (BF3·OEt2 or TiCl4) Q2->PathB Yes (Type III) PathC Use Brønsted Acid (TFA or TsOH) Q2->PathC No (Type I/IV) Tip1 Use NBS for spiro-ethers Tip2 Use BF3 for ring expansion

Figure 2: Strategic decision tree for catalyst and reagent selection.

Troubleshooting & Optimization

Common IssueProbable CauseCorrective Action
Elimination instead of Rearrangement Carbocation lifetime is too long; basic conditions.Lower temperature (-78 °C); Switch to non-nucleophilic counter-ions; Ensure anhydrous conditions.
No Reaction Lewis acid deactivated by substrate heteroatoms.Increase Lewis Acid equivalents (up to 2.0 eq); Switch to stronger Lewis Acid (

or

).
Poor Diastereoselectivity Lack of facial bias in migration.Use bulky Lewis Acids (e.g., MAD, ATPH) to coordinate and block one face; Install bulky protecting groups nearby.
Pinacol-Pinacolone Competition Substrate is a 1,2-diol, not a semipinacol precursor.Convert one hydroxyl to a mesylate/tosylate (Type I) to force regioselectivity.

References

  • Zhang, X., et al. (2021).[1] Recent development and applications of semipinacol rearrangement reactions. Chemical Science. [Link]

  • Trost, B. M., & Rhee, Y. H. (2002). Boron Trifluoride Etherate Catalyzed Semipinacol Rearrangement of 2,3-Epoxy Alcohols. Journal of the American Chemical Society. [Link]

  • Tsuchihashi, G., et al. (1982). Ring expansion of 1-vinylcyclobutanol to 2-methyl-1-cyclopentanone derivatives. Tetrahedron Letters. [Link]

  • Song, Z. L., et al. (2007). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews. [Link]

Sources

Scalable production of chiral azaspiro intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scale-Up of Chiral Azaspiro Scaffolds

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift from flat, aromatic-rich structures to three-dimensional (3D) scaffolds, driven by the "Escape from Flatland" initiative. Chiral azaspiro intermediates—specifically spiro[3.3]heptanes and spirooxindoles —are at the forefront of this shift. These scaffolds offer high fraction of sp3-hybridized carbons (


), improved metabolic stability, and precise vector positioning of substituents.

However, the scalable production of these motifs is bottlenecked by two factors:

  • Thermodynamic Instability: The high ring strain (particularly in spiro[3.3] systems) poses safety risks in batch reactors.

  • Stereochemical Difficulty: Constructing all-carbon quaternary centers with high enantioselectivity requires sophisticated catalysis.

This Application Note details two field-proven protocols to overcome these barriers: Transition Metal-Catalyzed Decarboxylative Allylic Alkylation (DAA) for spirooxindoles and Continuous Flow Strain-Release for spiro[3.3]heptanes.

Strategic Decision Matrix

Selecting the correct synthetic route is critical for scale-up. The decision depends largely on the ring strain and the nature of the quaternary center.

SynthesisStrategy Start Target Azaspiro Scaffold StrainCheck Ring Strain Analysis Start->StrainCheck HighStrain High Strain (e.g., Spiro[3.3]heptane) StrainCheck->HighStrain > 50 kcal/mol LowStrain Moderate Strain (e.g., Spirooxindole) StrainCheck->LowStrain < 30 kcal/mol Safety Hazard Control: Thermal Runaway Risk HighStrain->Safety Stereo Stereocontrol: Quaternary Center Formation LowStrain->Stereo FlowRoute PROTOCOL B: Continuous Flow (Strain Release) BatchRoute PROTOCOL A: Pd-Catalysis (DAA) (Batch Reactor) Safety->FlowRoute Mitigate Explosion Risk Stereo->BatchRoute Enantioselective Ligand

Figure 1: Decision matrix for selecting between batch catalysis and flow chemistry based on scaffold strain and safety profiles.

Protocol A: Asymmetric Synthesis of Spirooxindoles

Methodology: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAA). Target: Chiral spiro[pyrrolidine-3,3'-oxindole] intermediates.

The Mechanistic Logic

Traditional alkylation of oxindoles requires strong bases (e.g., LiHMDS) and often results in racemization or poly-alkylation. The DAA approach utilizes an allyl enol carbonate precursor.[1][2] Upon exposure to Pd(0), the carbonate undergoes oxidative addition and decarboxylation. This generates two critical species in situ:

  • A chiral

    
    -allyl palladium cation.
    
  • A nucleophilic oxindole enolate (without exogenous base).

Why this is scalable: The reaction is driven by the release of CO₂ (entropy) and forms the quaternary center under neutral conditions, preserving sensitive functional groups.

Experimental Protocol (Scale: 50 mmol)

Reagents:

  • Substrate: Allyl enol carbonate of oxindole (15.0 g, 1.0 equiv).

  • Catalyst Precursor:

    
     (258 mg, 0.5 mol%).
    
  • Chiral Ligand: (S,S)-ANDEN-Phenyl Trost Ligand (350 mg, 1.1 mol%).

  • Solvent: Anhydrous THF (150 mL, 0.33 M).

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

    
     and the Trost Ligand in degassed THF (50 mL). Stir at ambient temperature for 20 minutes.
    
    • Observation: Solution should turn from dark purple/red to a clear orange/yellow, indicating formation of the active Pd-Ligand complex.

  • Substrate Addition: Dissolve the allyl enol carbonate in the remaining THF (100 mL) and transfer to the catalyst solution via cannula to ensure anaerobic conditions.

  • Reaction: Stir at 25°C. Monitor CO₂ evolution (bubbler).

    • Checkpoint: Reaction is typically complete in 2–4 hours. Monitor via UPLC (disappearance of carbonate peak).

  • Quench & Workup: No aqueous quench is required. Concentrate the mixture directly under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: The Pd-ligand complex is lipophilic and often elutes first; collect the spirocyclic product fractions carefully.

Data Summary: Ligand Performance

Ligand Type Yield (%) ee (%) Notes
PPh3 (Achiral) 92 0 Racemic baseline
(S,S)-DACH-Phenyl 88 85 Good conversion, moderate stereo

| (S,S)-ANDEN-Phenyl | 94 | 96 | Preferred for scale-up |[3]

Protocol B: Continuous Flow Synthesis of Spiro[3.3]heptanes

Methodology: Strain-Release Spirocyclization of Azabicyclo[1.1.0]butanes (ABB). Target: 2,6-diazaspiro[3.3]heptane derivatives.

The Mechanistic Logic

Spiro[3.3]heptanes are highly strained. Synthesizing them in batch via cyclization of bis-electrophiles often leads to oligomerization or thermal runaways. This protocol uses Azabicyclo[1.1.0]butane (ABB) as a "spring-loaded" intermediate. In a flow reactor, we can safely handle the high-energy ABB intermediate and trigger a strain-release reaction with an electrophile (e.g., an isocyanate or activated alkene) to "snap" the second ring shut.

Why this is scalable: Flow chemistry allows for precise residence time control (


), preventing the degradation of the unstable ABB intermediate.
Flow Reactor Setup

FlowSetup PumpA Pump A: ABB Precursor (in THF) Mixer T-Mixer (High Turbulence) PumpA->Mixer 1.0 mL/min PumpB Pump B: Electrophile/Catalyst PumpB->Mixer 1.0 mL/min Reactor Reactor Coil PFA Tubing (10 mL) Temp: 0°C to 25°C Mixer->Reactor Combined Stream BPR Back Pressure Regulator (40 psi) Reactor->BPR Collection Collection Vessel (Quench) BPR->Collection Product

Figure 2: Continuous flow setup for the strain-release synthesis of spiro[3.3]heptanes.

Experimental Protocol (Throughput: 10 g/hour )

Equipment:

  • Dual-piston HPLC pumps (or syringe pumps for smaller scale).

  • PFA Reactor Coil (10 mL volume).

  • Back Pressure Regulator (BPR): 40 psi (to prevent solvent boiling if exotherm occurs).

Reagents:

  • Stream A: 1-Boc-3-iodo-azetidine precursor (0.5 M in THF) treated with i-PrMgCl·LiCl in situ to generate the ABB intermediate.

  • Stream B: Electrophile (e.g., Tosyl Isocyanate) (0.6 M in THF).

Step-by-Step Workflow:

  • System Priming: Flush the reactor with anhydrous THF for 20 minutes to remove moisture.

  • ABB Generation (Pre-Step): The generation of the ABB intermediate is best performed in a "Chip Reactor" upstream of Pump A or immediately before the T-mixer to minimize lifetime.

    • Caution: ABB is volatile and potentially mutagenic. Keep the system closed.

  • Reaction:

    • Set flow rates to achieve a residence time (

      
      ) of 5 minutes (Total flow = 2 mL/min for a 10 mL coil).
      
    • Maintain coil temperature at 0°C initially, ramping to 25°C if conversion is sluggish.

  • Collection: The output stream is directed into a stirred flask containing a mild acidic buffer (pH 5) to quench any unreacted organometallics.

  • Workup: Phase separation and recrystallization. Spiro[3.3]heptanes often crystallize well, avoiding chromatography.

Quality Control & Validation

To ensure the "Trustworthiness" pillar of E-E-A-T, the following QC parameters must be met before batch release:

  • Chiral HPLC/SFC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase:

      
      /MeOH (SFC) or Hexane/IPA (HPLC).
      
    • Acceptance Criteria: >98% ee for Protocol A.

  • Residual Metal Analysis (ICP-MS):

    • For Protocol A (Pd-catalyzed), Palladium content must be <10 ppm for pharmaceutical intermediates. Use a scavenger resin (e.g., SiliaMetS® Thiol) if necessary.

  • Structure Verification:

    • 1H-NMR must show distinct diastereotopic protons on the spiro-ring (roofing effect).

References

  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Syntheses of Oxindole and Indole Spirocyclic Alkaloid Natural Products. Synthesis, 2009(18), 3003-3025. Link

  • Power, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation.[4][5] Advanced Synthesis & Catalysis. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Trost, B. M., & Zhang, Y. (2006). Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles: An Enantio- and Diastereoselective Synthesis of [3,3‘]-Bioxindoles. Journal of the American Chemical Society, 128(14), 4590–4591. Link

Sources

Troubleshooting & Optimization

Optimizing yield in domino radical bicyclization steps

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in Domino Radical Bicyclization Steps Ticket ID: #DRB-OPT-2024 Status: Open Support Agent: Senior Application Scientist

Welcome to the RadicalCascade™ Support Center.

You are likely here because your domino radical bicyclization—the elegant formation of two rings in a single kinetic stroke—has stalled. Instead of the complex bicycle you designed, you are seeing uncyclized reduction products, oligomeric sludge, or intractable diastereomeric mixtures.

This guide is not a textbook; it is a diagnostic tool. We treat your reaction as a competition between three kinetic pathways: Cyclization (Desired), Reduction (Premature Termination), and Intermolecular Addition (Polymerization).

Part 1: The Diagnostic Engine (Troubleshooting)

Before changing reagents, diagnose the failure mode using the Kinetic Competition Flowchart below.

Visual 1: The Kinetic Decision Tree

Caption: A logic-based troubleshooting workflow for radical bicyclization failures. Blue nodes indicate diagnostic questions; Red nodes indicate failure modes; Green nodes indicate corrective actions.

RadicalTroubleshooting Start Analyze Crude NMR/LCMS Q1 Is the major product the uncyclized reduced chain? Start->Q1 Q2 Is the mixture a viscous gum/oligomer? Q1->Q2 No Fail_Red Issue: Premature Termination (k_H > k_cyc) Q1->Fail_Red Yes Q3 Is the product cyclized but wrong stereochemistry? Q2->Q3 No Fail_Poly Issue: Polymerization (k_add > k_cyc) Q2->Fail_Poly Yes Fail_Stereo Issue: Poor Diastereocontrol Q3->Fail_Stereo Yes Sol_Syr Action: Syringe Pump Addition (Keep [H-Donor] < 0.02 M) Fail_Red->Sol_Syr Sol_Dil Action: High Dilution (Keep [Substrate] < 0.005 M) Fail_Poly->Sol_Dil Sol_Lewis Action: Lewis Acid Additive (MgBr2 or bulky Al species) Fail_Stereo->Sol_Lewis Sol_Sub Action: Check Beckwith-Houk (Substrate redesign) Fail_Stereo->Sol_Sub

Part 2: Technical Deep Dives (FAQs)
Issue 1: "I’m only getting the uncyclized, reduced product."

Diagnosis: The "Hydride Oversupply" Error. Technical Explanation: Radical cyclization is a race. The carbon-centered radical formed after initiation has two choices:

  • Attack the internal alkene (Cyclization, rate constant

    
    ).
    
  • Abstract a hydrogen atom from the donor (Bu₃SnH, TTMSS, etc.)[1][2] (Reduction, rate constant

    
    ).
    

If you isolate the uncyclized chain,


. Since 

, you must lower the concentration of the H-Donor.

Corrective Protocol:

  • The Syringe Pump Technique: Do not dump all reagents in at once. Add the H-donor (and initiator) over 4–8 hours via syringe pump to a refluxing solution of the substrate. This keeps the instantaneous concentration of H-donor extremely low, favoring the unimolecular cyclization over the bimolecular reduction [1].

Issue 2: "My reaction turns into a gel/tar."

Diagnosis: The "Intermolecular" Error. Technical Explanation: Radicals are promiscuous. If two substrate molecules collide, the radical on one can attack the alkene of the other (


), leading to dimerization or polymerization. This is a bimolecular process, meaning its rate depends on 

.

Corrective Protocol:

  • High Dilution: Standard organic reactions run at 0.1 M to 0.5 M. Radical cyclizations often require 0.01 M to 0.002 M .

  • Solvent Choice: Benzene is the classic choice because it does not easily transfer hydrogen atoms, but Trifluorotoluene (PhCF₃) is a modern, greener alternative with similar inertness.

Issue 3: "I need to avoid Tin (Sn) for pharma compliance."

Diagnosis: Reagent selection. Technical Explanation: Tributyltin hydride (Bu₃SnH) is the gold standard for kinetics but a nightmare for purification and toxicity. Tris(trimethylsilyl)silane (TTMSS), also known as "Super-Silane," is the primary alternative.

Comparative Data: H-Atom Donors

FeatureTributyltin Hydride (Bu₃SnH)Tris(trimethylsilyl)silane (TTMSS)Photoredox (Ir/Ru + Hantzsch Ester)
Bond Dissociation Energy ~74 kcal/mol (Weak, fast H-transfer)~79 kcal/mol (Slightly stronger)Variable (Tunable via catalyst)
Rate of H-Abstraction Very Fast (

M⁻¹s⁻¹)
Slower (

M⁻¹s⁻¹)
Controlled by light flux
Toxicity High (Neurotoxin)LowLow (Catalyst dependent)
Purification Difficult (Requires KF workup)Easy (Siloxanes are volatile/inert)Easy (Chromatography)
Stereoselectivity ModerateHigh (Bulky silyl group enhances cis-selectivity) [2]High
Part 3: Validated Experimental Protocols
Protocol A: The "Classic" Tin-Mediated Bicyclization (Syringe Pump Method)

Use this for difficult substrates where maximum kinetic reactivity is required.

  • Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a reflux condenser and a rubber septum. Add a magnetic stir bar.

  • Substrate Solution: Dissolve the radical precursor (e.g., alkyl halide, xanthate) in degassed Benzene or Trifluorotoluene (PhCF₃) to a concentration of 0.02 M . Bring to reflux.

  • Reagent Solution: In a separate vial, dissolve Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv) in a small volume of the same solvent. Draw this into a gastight syringe.

  • Addition: Using a syringe pump, add the Reagent Solution to the refluxing Substrate Solution over 4–6 hours .

  • Chase: After addition is complete, add an extra pinch of AIBN and reflux for another 1 hour to ensure consumption of the hydride.

  • Workup (Crucial): Cool to RT. Add aqueous KF (saturated) and stir vigorously for 2 hours. The white polymeric tin fluoride precipitate can be filtered off. Note: Without this step, tin residues will streak on your column.

Protocol B: The "Modern" Photoredox Bicyclization (Tin-Free)

Use this for milder conditions and improved functional group tolerance.

  • Catalyst: Use fac-Ir(ppy)₃ (1–2 mol%) or Eosin Y (organic alternative).

  • Setup: Place substrate (1.0 equiv), catalyst, and Diisopropylethylamine (DIPEA, 2.0 equiv) in a vial.

  • Solvent: Add degassed DMF or MeCN (Concentration: 0.05 M).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. Fan cooling is recommended to maintain ambient temperature.

  • Mechanism: The excited catalyst (

    
    ) reduces the substrate (via SET) to generate the radical. The DIPEA acts as the sacrificial reductant/H-atom source (via Hantzsch ester or similar additives if needed) [3].
    
Part 4: Stereochemistry & The Beckwith-Houk Model

If your yield is high but the diastereomer ratio (dr) is poor, you are fighting thermodynamics with kinetics.

The Beckwith-Houk Rule:

  • 5-exo-trig cyclizations proceed via a chair-like transition state.

  • Substituents at the 1- or 3-position of the hexenyl chain prefer to be pseudo-equatorial , leading to cis-1,3-disubstituted products.

  • Substituents at the 2- or 4-position lead to trans-products.[3]

Visual 2: The Beckwith-Houk Transition State Logic Caption: Stereochemical prediction model for 5-exo-trig radical cyclization based on substituent position.

BeckwithHouk Sub1 1-Substituted Radical TS_Chair Chair-like TS (Substituent Equatorial) Sub1->TS_Chair Minimizes 1,2-strain Sub2 2-Substituted Radical Sub2->TS_Chair Minimizes 1,3-diaxial Prod_Cis Major Product: cis-1,3-cyclopentane TS_Chair->Prod_Cis From 1-Sub Prod_Trans Major Product: trans-1,2-cyclopentane TS_Chair->Prod_Trans From 2-Sub

References
  • Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis.[1][4][5][6][7][8][9]

  • Chatgilialoglu, C. (1992). Organosilanes as Radical-Based Reducing Agents in Synthesis.[7] Accounts of Chemical Research.[4]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.

  • Houk, K. N., et al. (1986). Theoretical Evaluation of the Beckwith-Houk Model for the Stereoselectivity of Radical Cyclizations. Journal of the American Chemical Society.

Sources

Technical Support Center: Polar Spirocyclic Imides Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Overcoming solubility, streaking, and yield loss in spirocyclic imide scaffolds.

Mission Statement

Welcome to the Advanced Purification Support Hub. You are likely here because your spirocyclic imide—a scaffold prized for its 3D structural rigidity and metabolic stability—is behaving poorly during isolation. These molecules often defy standard "flat" molecule purification logic due to their unique combination of high polarity (imide H-bond donors/acceptors) and structural orthogonality (spiro-fusion preventing easy crystal packing).

This guide does not just list steps; it diagnoses the physicochemical root causes of your failure modes and prescribes self-validating protocols to resolve them.

Diagnostic Hub: Select Your Issue

Before proceeding, utilize the Decision Matrix below to identify the correct workflow based on your compound's behavior.

Purification_Decision_Tree Start START: Characterize Crude Mixture Solubility_Check Is it soluble in DCM or EtOAc? Start->Solubility_Check Polarity_Check Does it streak on TLC (Silica)? Solubility_Check->Polarity_Check Yes Method_C Method C: pH-Switch Extraction Solubility_Check->Method_C No (Water soluble?) Method_A Method A: Normal Phase Flash (with Modifiers) Polarity_Check->Method_A No (Clean spot) Method_B Method B: Reverse Phase (C18) or SFC Polarity_Check->Method_B Yes (Streaking) Oil_Check Does it 'oil out' during crystallization? Method_D Method D: Anti-Solvent Trituration Oil_Check->Method_D Yes Success: Solid Isolation Success: Solid Isolation Oil_Check->Success: Solid Isolation No Method_A->Oil_Check Method_B->Oil_Check

Figure 1: Purification Strategy Decision Matrix. Use this logic flow to determine whether to prioritize chromatographic modification or chemical extraction.

Module 1: Chromatographic Challenges (Streaking & Tailing)

User Issue:

"My compound streaks from the baseline to the solvent front on silica gel, even with 10% Methanol."

Technical Diagnosis:

Spirocyclic imides possess an acidic N-H proton (pKa ~8.5–10.5) and multiple H-bond acceptors. Silica gel (slightly acidic, pH ~5) contains silanol groups that interact strongly with these polar motifs, causing "tailing." Furthermore, if your spirocycle contains a basic amine elsewhere in the scaffold, you create a "zwitterionic drag" effect.

Solution: The "Buffered" Mobile Phase

You must neutralize the silica surface interactions. Do not simply increase polarity; modify the pH.

Protocol A: Modified Normal Phase Flash
Solvent SystemAdditive (Modifier)Mechanism of Action
DCM / MeOH 0.5% NH₄OH (aq) Best for basic spirocycles. The ammonia competes for silanol sites, "blocking" them from binding your amine.
DCM / MeOH 0.1% Acetic Acid Best for acidic spiro-imides without basic amines. Keeps the imide protonated (neutral), preventing interaction with metal impurities in silica.
EtOAc / EtOH None Ethanol is a stronger displacer than methanol for imides; sometimes resolves separation without additives.

Expert Tip: If using NH₄OH in DCM, you must premix the NH₄OH into the Methanol first, then add to DCM. If you add it directly to DCM, it will form an immiscible aqueous droplet and fail to modify the column.

Solution: The Pivot to C18 (Reverse Phase)

If the compound is highly polar (logP < 1), silica is the wrong tool. Flash C18 cartridges are now standard.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

  • Why: The hydrophobic C18 chains interact with the greasy spiro-carbon backbone, while the water solvates the polar imide. The acid ensures the imide remains neutral (protonated), sharpening the peak.

Module 2: Yield Loss During Workup

User Issue:

"I see the product in the reaction mixture, but after washing with saturated NaHCO₃ or NaOH, it disappears from the organic layer."

Technical Diagnosis:

This is a classic pKa error. Cyclic imides (e.g., spiro-succinimides or glutarimides) are weak acids .

  • Imide pKa: ~9.5 (Succinimide) to ~10.5.

  • Base pH: Saturated NaHCO₃ (pH ~8.5) or 1M NaOH (pH ~14).

If you wash with strong base, you deprotonate the imide nitrogen. The resulting anion is water-soluble and is flushed away with your aqueous waste.

Solution: The pH-Switch Extraction

Turn this "bug" into a "feature." You can purify the compound without a column by exploiting this acidity.

Protocol B: pH-Switch Isolation
  • Dissolution: Dissolve crude mixture in an organic solvent (e.g., EtOAc).

  • Deprotonation (Extraction): Extract with 0.5 M NaOH (pH > 12).

    • Result: The spiro-imide becomes anionic and moves to the Aqueous Layer . Non-polar impurities remain in the Organic Layer.

  • Wash: Discard the organic layer. Wash the aqueous layer once with fresh EtOAc to remove trace non-polars.

  • Reprotonation (Precipitation): Acidify the aqueous layer carefully with 1 M HCl to pH ~3-4.

    • Result: The imide reprotonates, becomes neutral, and typically precipitates or oils out.

  • Recovery: Extract the now-cloudy aqueous layer with DCM or EtOAc. Dry and concentrate.

pH_Switch_Workflow Crude Crude Mixture (Organic Phase) Base_Wash Add 0.5M NaOH Crude->Base_Wash Sep_Funnel Separation Base_Wash->Sep_Funnel Org_Waste Organic Layer (Impurities) Sep_Funnel->Org_Waste Discard Aq_Layer Aqueous Layer (Product as Anion) Sep_Funnel->Aq_Layer Keep Acidify Acidify to pH 4 (1M HCl) Aq_Layer->Acidify Precip Product Reprotonates (Precipitate/Oil) Acidify->Precip Final_Ext Extract w/ DCM Precip->Final_Ext

Figure 2: pH-Switch Extraction Workflow. This method utilizes the imide's acidity (pKa ~9-10) to separate it from non-acidic impurities.

Module 3: The "Oiling Out" Issue (Crystallization)

User Issue:

"My compound is pure by NMR but remains a sticky foam/oil. I cannot get a solid."

Technical Diagnosis:

Spirocyclic compounds have high "conformational entropy" and rigid orthogonality. They do not pack flat like benzene rings. They are chemically pure but physically amorphous.

Solution: Anti-Solvent Trituration

You need to force an amorphous-to-crystalline transition (or at least a stable amorphous powder) using a dual-solvent system.

Protocol C: Controlled Trituration
  • Primary Solvent: Dissolve the oil in the minimum amount of a "good" solvent (DCM or Acetone).

  • Anti-Solvent: Slowly add a non-polar "bad" solvent (Pentane, Hexane, or Diethyl Ether) until the solution turns slightly cloudy.

  • The Trick: Do not add more. Cap the vial and sonicate.

  • Seed: If possible, scratch the glass with a spatula to create nucleation sites.

  • Wait: Let it stand at 4°C overnight. The oil should harden into a filterable solid.

Module 4: Advanced Protocol (SFC)

For pharmaceutical-grade purity (>99.5%), Supercritical Fluid Chromatography (SFC) is the industry gold standard for these scaffolds. It handles polarity better than Normal Phase and is faster than Reverse Phase.

SFC Method Parameters (Starting Point)
ParameterSettingRationale
Stationary Phase 2-Ethylpyridine (2-EP) or Diol 2-EP is superior for imides; the basic pyridine ring interacts with the acidic imide proton, improving retention and shape.
Mobile Phase A CO₂ (Supercritical) Low viscosity, high diffusivity.
Mobile Phase B MeOH + 0.1% NH₄OH The basic modifier is critical to prevent peak tailing of the imide.
Gradient 5% to 40% B over 5 min Spirocycles are polar; they usually elute between 15-30% modifier.
Back Pressure 120 bar Keeps CO₂ dense enough to solvate the polar core.

References

  • Chromatography Today. (2016). How Good is SFC for Polar Analytes? A critical review of SFC utility for polar compounds like imides.

  • Biotage. (2025).[1][2] Successful Flash Chromatography: Mobile Phase Selection. Guide on solvent selectivity and modifiers for flash purification.

  • National Institutes of Health (NIH). (2019). The Spirocyclic Imine from a Marine Benthic Dinoflagellate, Portimine.[3] Example of isolation techniques for complex spirocyclic imine/imide natural products.

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[4][5][6] Technical note on HILIC and RP-HPLC strategies for polar analytes.

  • American Pharmaceutical Review. (2016). Preparative SFC Purifications of Very Polar Compounds Using Water as Additive.[7] Demonstrates the use of water/methanol modifiers in SFC for high-polarity purifications.

Sources

Technical Support Center: Azaspiro Nonane Diastereomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of cis/trans diastereomers of azaspiro nonanes

Role: Senior Application Scientist Status: Online | Ticket ID: AZ-SPIRO-992

Introduction: The Azaspiro Challenge

Welcome to the separation support module. Azaspiro nonanes (e.g., azaspiro[4.4]nonane, azaspiro[3.5]nonane) are rigid, spirocyclic scaffolds increasingly common in GPCR and kinase inhibitor discovery.

The Core Problem: Unlike flexible alkyl chains, the rigid orthogonality of the spiro-center creates distinct 3D shapes for cis and trans diastereomers. However, their hydrophobicity (logP) and pKa are often nearly identical, rendering standard C18 Reverse Phase HPLC ineffective.

This guide prioritizes Shape Selectivity over hydrophobicity.

Module 1: Diagnostic & Triage (Method Selection)

User Question: "I have a 5g mixture of cis/trans azaspiro[4.4]nonane. Standard C18 HPLC shows a single broad peak. How do I choose the right separation method?"

Scientist Response: Do not rely on C18. The lack of separation indicates your isomers have identical solvophobic retention. You must switch to a mode that exploits steric differences (Normal Phase/SFC) or specific polar interactions.

Use the following decision matrix to select your protocol:

MethodSelection Start Start: Crude Azaspiro Mixture Scale Check Scale Start->Scale Analytical < 100 mg Scale->Analytical Screening Prep > 100 mg - 10 g Scale->Prep Purification Industrial > 100 g Scale->Industrial Process Dev SFC Method A: SFC (Chiral/Achiral Stationary Phase) Analytical->SFC High Resolution Solubility Soluble in Hexane/EtOAc? Prep->Solubility Cryst Method C: Diastereomeric Salt Crystallization Industrial->Cryst Cost Efficiency Solubility->SFC No (Co-elution) Flash Method B: Flash Chromatography (Silica + Amine Modifier) Solubility->Flash Yes (High ΔRf)

Figure 1: Decision matrix for selecting the optimal separation modality based on scale and solubility profiles.

Module 2: Chromatographic Troubleshooting (SFC & HPLC)

User Question: "I am trying SFC. Which column should I screen first? My peaks are tailing severely."

Scientist Response: SFC (Supercritical Fluid Chromatography) is the "Gold Standard" for these rigid isomers because the supercritical CO₂ allows for high diffusivity and excellent penetration into the stationary phase pores, maximizing shape recognition.

Protocol A: SFC Screening Strategy

For azaspiro nonanes, "Chiral" columns are often used for diastereomers because the chiral cavities provide the best shape selectivity, even if the goal isn't enantioseparation.

ParameterRecommendationMechanism
Primary Column Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., IG, AD-H)The helical amylose structure discriminates the "bent" cis form from the "linear" trans form.
Secondary Column 2-Ethylpyridine (2-EP) or Diol Achiral phases. 2-EP interacts with the basic nitrogen via H-bonding; rigid isomers will have different accessibilities to the pyridine nitrogen.
Co-Solvent MeOH + 0.2% Isopropylamine (IPA) CRITICAL: Azaspiro amines are basic. Without a basic modifier (IPA/DEA), the amine interacts with residual silanols, causing severe tailing.
Back Pressure 120-150 bar Higher density CO₂ improves solubility of the rigid scaffold.
Troubleshooting Guide: Common Failures
SymptomProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interaction.Add 0.1% DEA or TEA to the co-solvent. Ensure column history is clean (no acid memory).
Split Peaks / Shoulders Sample solvent mismatch.Dissolve sample in 100% MeOH or the mobile phase. Avoid DMSO/DMF in SFC if possible (causes injection disturbances).
No Resolution (Co-elution) Lack of shape recognition.Switch from C18/C8 to Pentafluorophenyl (PFP) (HPLC) or Amylose-C (SFC). PFP phases offer π-π interactions distinct for each isomer.
Broad Peaks Solubility issues in CO₂.Increase Back Pressure Regulator (BPR) to 150 bar to increase mobile phase density.

Module 3: Chemical Resolution (Non-Chromatographic)

User Question: "We lack prep-SFC capabilities. Can we separate 20g of material using classical chemistry?"

Scientist Response: Yes. Azaspiro nonanes are secondary or tertiary amines. You can exploit the difference in Lattice Energy of their diastereomeric salts.

Protocol B: Diastereomeric Salt Formation

Concept: The cis and trans isomers will form salts with chiral acids. These salts will have different solubilities in specific solvents.

  • Screening: Take 100mg of mixture. Add 1.0 eq of resolving agent:

    • L-Tartaric acid

    • Dibenzoyl-L-tartaric acid

    • D-Camphor-10-sulfonic acid

  • Solvent: Dissolve in hot EtOH or EtOH/EtOAc (9:1). Allow to cool slowly.

  • Observation: One diastereomer (usually the more symmetric trans isomer) tends to crystallize out first due to better packing efficiency.

  • Verification: Filter crystals and check the mother liquor by NMR. If the ratio changed from 50:50 to 80:20, recrystallize the solid.

Note: Even if you use an achiral acid (like HCl or Oxalic acid), cis and trans diastereomers have different melting points and solubilities. Simple hydrobromide or hydrochloride salt formation in Acetone/MeOH can often precipitate one isomer selectively [1].

Module 4: Structural Assignment (Isomer ID)

User Question: "I have separated Peak 1 and Peak 2. How do I know which is cis and which is trans without an X-ray?"

Scientist Response: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) 1D or 2D. The rigid spiro-core allows for definitive spatial mapping.

Logic Flow for Assignment

In a typical 1-azaspiro[4.4]nonane system:

  • Trans Isomer: The substituent on the pyrrolidine ring is on the opposite face of the carbocycle.

  • Cis Isomer: The substituent is on the same face, leading to strong NOE correlations between the substituent protons and the carbocycle protons.

NMR_Logic Sample Isolated Isomer NOESY Run NOESY/ROESY Sample->NOESY Check Check Spatial Correlations NOESY->Check StrongNOE Strong NOE between Ring A & Ring B substituents Check->StrongNOE Proximity < 5Å WeakNOE Weak/No NOE between Ring A & Ring B substituents Check->WeakNOE Distance > 5Å ResultCis Assignment: CIS (Crowded Face) StrongNOE->ResultCis ResultTrans Assignment: TRANS (Opposite Face) WeakNOE->ResultTrans

Figure 2: NMR logic flow for assigning relative stereochemistry in spirocycles.

Key Data Point: In 1-azaspiro[4.4]nonane derivatives, the trans isomer signals often appear downfield (higher ppm) compared to cis isomers due to anisotropic deshielding effects, though this must be confirmed with NOE [2].

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. (Demonstrates separation of diastereomers via flash chromatography and assignment via NOESY).

  • Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Journal of Chromatography A. (Establishes SFC as a primary tool for pharmaceutical diastereomer separation).

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC). (Technical overview of chiral stationary phases for diastereomer separation).

  • Regazzoni, L., et al. (2018). Enantioseparation of Substituted 1,3-Diazaspiro[4.5]decan-4-ones. Journal of Chromatographic Science. (Comparative study of Amylose vs Cellulose columns for spiro-systems).

Validation & Comparative

Technical Guide: Enantiomeric Excess (ee) Determination of Azaspiro Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azaspiro intermediates represent a unique class of rigid, spirocyclic nitrogen scaffolds increasingly utilized in drug discovery to modulate metabolic stability and restrict conformational freedom. However, their physicochemical properties—specifically high basicity, low UV absorption, and rigid 3D vectors—present distinct analytical challenges.

This guide objectively compares the three primary methodologies for determining the enantiomeric excess (ee) of azaspiro compounds: Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) .

Recommendation: Chiral SFC is the superior method for routine high-throughput analysis due to the suppression of amine tailing by CO₂, while NMR remains indispensable for initial absolute configuration assignment.

Part 1: The Analytical Challenge

Azaspiro compounds (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) differ from standard chiral amines in two critical ways:

  • Rigidity: Unlike flexible alkyl amines, azaspiro rings cannot easily undergo "induced fit" into chiral stationary phase (CSP) pockets. This makes the choice of chiral selector (Amylose vs. Cellulose) binary and unpredictable.

  • Basicity & Solubility: The secondary amine is often highly basic (

    
    ). On silica-based HPLC columns, this leads to severe peak tailing due to interaction with residual silanols. Furthermore, these rigid salts often display poor solubility in standard alkane mobile phases (Hexane/Heptane).
    

Part 2: Comparative Analysis of Methodologies

Method A: Chiral SFC (The Modern Gold Standard)

SFC is currently the most effective technique for azaspiro amines. The mobile phase consists of supercritical CO₂ and a polar modifier (Methanol/Ethanol) containing a basic additive.

  • Mechanism: The acidic nature of CO₂ in the presence of methanol helps solvate the amine, while the high diffusivity ensures sharp peaks even at high flow rates.

  • Advantages:

    • Speed: 3–5x faster than HPLC.

    • Peak Shape: CO₂ suppresses silanol interactions, often eliminating the need for aggressive basic additives.

    • Solubility: The supercritical fluid has superior solvating power for lipophilic spiro-cycles compared to hexane.

  • Limitations: Requires specialized equipment (back-pressure regulators).

Method B: Chiral HPLC (Normal Phase / Polar Organic)

The traditional approach using polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mechanism: Relies on hydrogen bonding and steric inclusion.

  • Critical Adjustment: For azaspiro amines, immobilized phases (e.g., Chiralpak IA, IC, IG) are superior to coated phases. Immobilized columns allow the use of "forbidden" solvents like Dichloromethane (DCM) and THF, which are often necessary to dissolve rigid azaspiro salts.

  • Advantages: Global equipment availability; predictable scaling to preparative purification.

  • Limitations: High solvent consumption; frequent peak tailing requiring diethylamine (DEA) or ethylenediamine additives.

Method C: ¹⁹F/¹H NMR with Mosher’s Acid (Structural Validation)

Derivatization with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA/Mosher's acid).
  • Mechanism: Converts enantiomers into diastereomers (amides), which have distinct chemical shifts in NMR.[1]

  • Advantages: distinct ¹⁹F signals are easy to integrate; establishes absolute configuration (R/S) alongside ee.

  • Limitations:

    • Kinetic Resolution Risk: If the coupling reaction is not 100% complete, the ratio of products may not reflect the starting material (one enantiomer reacts faster).

    • Destructive: The sample is consumed (converted to amide).

Part 3: Data Presentation & Decision Matrix

Performance Comparison Table
FeatureChiral SFC Chiral HPLC (Immobilized) ¹⁹F NMR (Mosher)
Precision High (<0.1% error)High (<0.2% error)Medium (1-3% error)
Throughput High (2-5 min/run)Medium (15-40 min/run)Low (Prep + Acquisition)
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)No (Derivatized)
Basicity Tolerance Excellent (CO₂ buffers)Poor (Needs 0.1% DEA)N/A
Method Dev Time Fast (Screening)Medium (Solubility check)High (Synthesis)
Primary Use Case QC & Routine Batch Testing Prep Purification Scale-up Early Discovery / Config. Assignment

Part 4: Experimental Protocols

Protocol 1: SFC Screening for Azaspiro Amines

This protocol minimizes amine tailing and maximizes resolution.

  • Sample Prep: Dissolve 1 mg of azaspiro intermediate in 1 mL MeOH. If insoluble, add 10% DCM (ensure column is immobilized type if using DCM).

  • Column Selection: Screen sequentially: Chiralpak IG

    
     Chiralpak IC 
    
    
    
    Chiralcel OD-H
    
    
    Chiralpak AD-H.
  • Conditions:

    • Mobile Phase A: CO₂ (100 bar backpressure).

    • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA). Note: IPAm is preferred for SFC.

    • Gradient: 5% to 50% B over 5 minutes.

    • Temp: 40°C.

  • Validation: Inject the racemic standard first to establish retention times (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ). Calculate Resolution (
    
    
    ). If
    
    
    , proceed to sample.
Protocol 2: Mosher Amide Derivatization (NMR)

Critical: This protocol uses the acid chloride to ensure rapid, complete conversion to avoid kinetic resolution.

  • Reaction: In a dry vial, mix:

    • Azaspiro amine (0.05 mmol)

    • (R)-(-)-MTPA-Cl (0.075 mmol, 1.5 eq)

    • Triethylamine (3.0 eq) or DMAP (cat.)

    • DCM (anhydrous, 0.5 mL)

  • Incubation: Stir at RT for 1 hour. Monitor by TLC to ensure 100% consumption of the starting amine.

  • Workup: Quench with water, extract with DCM, pass through a small plug of silica.

  • Analysis: Dissolve in

    
    . Acquire ¹⁹F NMR (no decoupling).
    
  • Calculation: Integrate the

    
     peaks (typically -68 to -72 ppm).
    
    
    
    

Part 5: Mandatory Visualization

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher based on the stage of drug development and sample properties.

method_selection Start Start: Azaspiro Sample RacemicStd Is Racemic Standard Available? Start->RacemicStd ConfigKnown Is Absolute Config Known? RacemicStd->ConfigKnown No BasicCheck Is Sample Highly Basic / Polar? RacemicStd->BasicCheck Yes NMR_Route Method C: NMR (Mosher) ConfigKnown->NMR_Route No Config_Result Determine R/S & approx ee NMR_Route->Config_Result Config_Result->BasicCheck Need High Precision? SFC_Route Method A: Chiral SFC (IG/IC Column + MeOH/DEA) BasicCheck->SFC_Route Yes (Preferred) HPLC_Route Method B: Chiral HPLC (Immobilized + Alkane/DEA) BasicCheck->HPLC_Route No / Equipment Unavailable

Caption: Decision tree for selecting the optimal ee determination method. SFC is preferred for basic azaspiro compounds once a racemic standard is established.

Diagram 2: NMR Derivatization Logic (Mosher's Method)

Visualizing the critical steps to avoid kinetic resolution errors.

mosher_workflow Substrate Chiral Azaspiro (Unknown ee) Reaction Derivatization (DCM, Et3N, 1h) Substrate->Reaction Reagent (R)-MTPA-Cl (Excess 1.5 eq) Reagent->Reaction Check Check Conversion (Must be 100%) Reaction->Check Check->Reaction Incomplete (Risk of Kinetic Res) NMR 19F NMR Analysis Check->NMR Complete Result Integrate Diastereomers (Calc ee) NMR->Result

Caption: Workflow for Mosher amide analysis. Complete conversion is the critical control point to ensure the diastereomeric ratio matches the enantiomeric ratio.

References

  • Daicel Chiral Technologies. (n.d.).[2] Chiral Column Selection Guide for Basic Compounds. Retrieved from [Link]

  • Toribio, L., et al. (2018). Comparison of SFC and HPLC for the enantiomeric separation of pharmaceutical compounds. Journal of Chromatography A. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration.[3][4] Nature Protocols. Retrieved from [Link]

  • Phenomenex. (2021).[5] Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

Sources

A Comparative Guide to the Optical Rotation of (S)- and (R)-1-Azaspiro[4.4]nonane-2,6-dione Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the characterization of chiral molecules is of paramount importance. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a therapeutic agent into an inert or even toxic substance.[1] This guide provides an in-depth comparison of the optical rotation values for the (S)- and (R)-enantiomers of 1-Azaspiro[4.4]nonane-2,6-dione, a key structural motif present in various bioactive compounds.[2] We will delve into the experimental data, the principles behind the measurement, and the profound implications for researchers in the field.

Chirality and Optical Rotation: A Fundamental Overview

Chiral molecules, like the (S)- and (R)-enantiomers of 1-Azaspiro[4.4]nonane-2,6-dione, are non-superimposable mirror images of each other. A defining characteristic of these molecules is their ability to rotate the plane of polarized light, a phenomenon known as optical activity.[3] This rotation is measured using a polarimeter and is a critical physical property for distinguishing between enantiomers.[4][5]

  • Dextrorotatory (+): Compounds that rotate the plane of polarized light clockwise.

  • Levorotatory (-): Compounds that rotate the plane of polarized light counterclockwise.[4]

It is crucial to understand that the (R/S) designation, which describes the absolute configuration of a stereocenter based on Cahn-Ingold-Prelog priority rules, does not inherently predict the direction of optical rotation. The relationship is empirical and must be determined experimentally.

Comparative Analysis of Optical Rotation

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) and depends on the concentration of the solution, the path length of the sample cell, the temperature, and the wavelength of the light source.[4][6] The standard wavelength used is typically the sodium D-line (589 nm).[3][6][7]

While direct literature values for the parent compound 1-Azaspiro[4.4]nonane-2,6-dione are scarce, data for a key derivative, (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal, provides a valuable reference.

EnantiomerSpecific Rotation ([α]D)Conditions
(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal-48.6°c 1.4, CHCl3
(S)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal+48.6° (inferred)c 1.4, CHCl3

Table 1: Specific Rotation Data for a Key Derivative of 1-Azaspiro[4.4]nonane-2,6-dione.[8]

As fundamental principles of stereochemistry dictate, enantiomers exhibit equal and opposite optical rotations. Therefore, if the (R)-enantiomer is levorotatory (-), the (S)-enantiomer will be dextrorotatory (+) with the same magnitude under identical experimental conditions. This opposing interaction with plane-polarized light is a direct consequence of their mirror-image relationship.

Experimental Protocol: Measuring Specific Rotation

The trustworthiness of an optical rotation value hinges on a meticulously executed experimental protocol. The following procedure, based on standards outlined in the European Pharmacopoeia, ensures accuracy and reproducibility.[3]

Objective: To determine the specific rotation of an enantiomerically pure sample of 1-Azaspiro[4.4]nonane-2,6-dione.

Instrumentation:

  • High-precision polarimeter with a sodium D-line lamp (589 nm).

  • Sample cell with a path length of 1.00 dm.

  • Thermostatic control system (e.g., water bath) to maintain a constant temperature of 20 ± 0.5 °C.[3][7]

  • Analytical balance.

  • Volumetric flasks.

Methodology:

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to stabilize.

    • Set the temperature control to 20 °C.

    • Perform a zero calibration by placing a sample cell filled with the pure solvent (e.g., Chloroform) into the polarimeter and recording the reading. This value serves as the blank.[3]

  • Sample Preparation:

    • Accurately weigh a precise amount of the 1-Azaspiro[4.4]nonane-2,6-dione enantiomer.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., Chloroform) in a volumetric flask to achieve a specific concentration (e.g., 1.4 g/100 mL).[8] Ensure the sample is completely dissolved.

  • Measurement:

    • Rinse the sample cell with a small amount of the prepared solution before carefully filling it, ensuring no air bubbles are present.

    • Place the filled sample cell into the polarimeter.

    • Record the observed optical rotation (α). It is best practice to take multiple readings and average them to minimize error.[5]

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation [α]: [α]Tλ = α / (l × c) Where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.[4]

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light (D for sodium D-line).

The following diagram illustrates the experimental workflow:

G cluster_prep Sample & Instrument Preparation cluster_measure Measurement cluster_calc Data Analysis A Calibrate Polarimeter (Zero with Solvent) B Prepare Solution (Accurately weigh sample, dissolve in solvent) C Fill Sample Cell B->C Transfer Solution D Measure Observed Rotation (α) C->D E Calculate Specific Rotation [α] = α / (l × c) D->E Input Data

Workflow for Determining Specific Rotation.
Significance in Drug Development

The 1-azaspiro[4.4]nonane scaffold is a key intermediate in the synthesis of various natural products, including the antileukemic agent (-)-cephalotaxine.[8] The biological activity of such compounds is often exclusive to a single enantiomer. Consequently, the ability to synthesize and confirm the enantiomeric purity of intermediates like (R)- or (S)-1-Azaspiro[4.4]nonane-2,6-dione is critical.

Optical rotation serves as a rapid and reliable method for:

  • Assessing Enantiomeric Purity: The specific rotation of a mixture of enantiomers is directly proportional to its enantiomeric excess (ee). A measurement that deviates from the value of the pure enantiomer indicates the presence of the other enantiomer.

  • Quality Control: In a manufacturing setting, polarimetry is an essential quality control step to ensure that the correct enantiomer of a drug is being produced consistently.

  • Reaction Monitoring: Asymmetric synthesis reactions can be monitored by measuring the optical rotation of the product mixture over time to determine the reaction's progress and enantioselectivity.

The relationship between the molecular structure and its interaction with biological systems is visually represented below:

G cluster_enantiomers R_Enantiomer (R)-Enantiomer (e.g., Levorotatory) Receptor Chiral Receptor (Biological Target) R_Enantiomer->Receptor Active Binding (Therapeutic Effect) S_Enantiomer (S)-Enantiomer (e.g., Dextrorotatory) S_Enantiomer->Receptor Inactive/Weak Binding (No Effect or Side Effect)

Differential Binding of Enantiomers to a Chiral Receptor.
Conclusion

The optical rotation values of (S)- and (R)-1-Azaspiro[4.4]nonane-2,6-dione are equal in magnitude and opposite in sign, a fundamental manifestation of their enantiomeric relationship. For the ethylene ketal derivative, the (R)-enantiomer is levorotatory ([α]D = -48.6°), and the (S)-enantiomer is inferred to be dextrorotatory.[8] This guide has provided the necessary experimental framework for the accurate determination of these values and highlighted their critical importance in the synthesis and quality control of chiral pharmaceutical compounds. For researchers and drug development professionals, a thorough understanding and precise measurement of optical rotation are indispensable tools in the pursuit of safer and more effective medicines.

References

  • Wikipedia. (2024). Specific rotation. In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Pharma Beginners. (2026, January 13). Optical Rotation / Specific Optical Rotation (SOR) Procedure. Retrieved February 21, 2026, from [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved February 21, 2026, from [Link]

  • Digicollections. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved February 21, 2026, from [Link]

  • Nagasaka, T., Sato, H., & Saeki, S. (1997). 1-Azaspiro[4.4]nonane-2,6-dione and the separation and absolute configurations of its enantiomers. Tetrahedron: Asymmetry.
  • ResearchGate. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved February 21, 2026, from [Link]

  • d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES, 66, 445. [Link]

  • Rosas-Nexticapa, M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4575. [Link]

  • d'Angelo, J., Dumas, F., & Pizzonero, M. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES. [Link]

  • Ikeda, M., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237.
  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Acta Pharma Reports. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 03(02). [Link]

Sources

IR Spectroscopy Fingerprints for Spiro-Imide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopy fingerprints of spiro-imide functional groups, designed for researchers requiring high-fidelity structural elucidation.

Executive Summary

Spiro-imides—characterized by a rigid bicyclic framework sharing a single quaternary carbon—exhibit distinct vibrational signatures compared to their non-spiro cyclic imide and acyclic analogs. The "spiro-effect" manifests primarily through ring strain-induced blue shifts in carbonyl stretching frequencies and unique splitting patterns arising from Fermi resonance. This guide provides the mechanistic basis, comparative spectral data, and validated protocols for identifying these moieties.

Mechanistic Principles: The Spiro-Imide Signature

The diagnostic value of IR spectroscopy for spiro-imides rests on three physical phenomena:

  • Vibrational Coupling (The Doublet): Like all cyclic imides, spiro-imides display two carbonyl stretching bands due to mechanical coupling between the two C=O oscillators.

    • Asymmetric Stretch (

      
      ):  The vibrational modes are out-of-phase. This band is typically at a lower frequency  but higher intensity .
      
    • Symmetric Stretch (

      
      ):  The modes are in-phase. This band appears at a higher frequency  (due to higher force constants required to stretch both bonds simultaneously against the ring constraints) but is weaker  in intensity.
      
  • The Spiro-Strain Shift: The fusion of two rings at a single quaternary carbon introduces significant steric strain and bond angle distortion (Thorpe-Ingold effect). This strain increases the force constant of the carbonyl bonds, causing a characteristic blue shift (increase in wavenumber) of 5–15 cm⁻¹ compared to non-spiro cyclic imides.

  • Fermi Resonance: In 5-membered spiro-rings (e.g., spiro-succinimides), the overtone of the lower-frequency ring deformation often couples with the fundamental carbonyl stretch, splitting the main band into a complex doublet or multiplet, a feature less pronounced in 6-membered analogs.

Comparative Analysis: Spiro-Imides vs. Alternatives

The following table synthesizes experimental data to differentiate spiro-imides from structurally related pharmacophores.

Table 1: Diagnostic IR Frequencies of Spiro-Imides vs. Analogs

Functional Group ClassPrimary Band (

C=O)
Secondary Band (

C=O)
Key Fingerprint Features
Spiro-Succinimide (5-membered) 1720 – 1735 cm⁻¹ (Strong)1790 – 1805 cm⁻¹ (Weak)Sharp Doublet: The "spiro-shift" pushes the main band >1720 cm⁻¹. Distinct splitting due to Fermi resonance.[1]
Simple Succinimide (Non-spiro) 1700 – 1715 cm⁻¹ (Strong)1770 – 1790 cm⁻¹ (Weak)Lower Frequency: Lacks the quaternary strain; main band typically centers near 1710 cm⁻¹.
Spiro-Glutarimide (6-membered) 1690 – 1710 cm⁻¹ (Strong)1740 – 1760 cm⁻¹ (Weak)Ring Size Effect: Reduced strain lowers frequency compared to 5-membered rings. Broader bands.[2][3]
Acyclic Diamide 1650 – 1690 cm⁻¹ (Strong)Absent / IndistinguishableSingle Band: Lacks the coupling doublet. Overlaps with Amide I region. Broad N-H stretch (3200-3400 cm⁻¹) is prominent.
Spiro-Hydantoin 1720 – 1750 cm⁻¹ (Very Strong)1770 – 1795 cm⁻¹ (Medium)Intensity Reversal: High-frequency band is often more intense than in succinimides.

Critical Insight: The presence of a sharp doublet >1720 cm⁻¹ in a 5-membered ring system is a strong positive indicator for a spiro-succinimide scaffold.

Experimental Protocol: High-Resolution Acquisition

To resolve the fine splitting patterns characteristic of spiro-imides, standard low-resolution scans are insufficient.

Protocol: Solid-State KBr Pellet Method (Preferred for Resolution)

  • Preparation: Grind 1–2 mg of the dry spiro-imide sample with ~100 mg of spectroscopic-grade KBr.

    • Why: KBr matrices minimize intermolecular hydrogen bonding that causes peak broadening in ATR (Attenuated Total Reflectance).

  • Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹). High resolution is required to separate Fermi resonance doublets.

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise ratio.

    • Range: Focus on 1600–1900 cm⁻¹ (Carbonyl) and 600–1400 cm⁻¹ (Fingerprint).

Self-Validation Step: Check the 1700–1800 cm⁻¹ region.[1] If the main carbonyl peak appears as a single broad lump, the sample may be wet (H-bonding broadening) or the resolution is too low. Recrystallize the sample in a non-polar solvent (e.g., Hexane/EtOAc) and re-run.

Visualization: Spectral Analysis Workflow

The following diagram illustrates the decision logic for identifying spiro-imides based on spectral data.

SpiroImideAnalysis Start Unknown Sample Spectrum CheckRegion Check 1600-1850 cm⁻¹ Region Start->CheckRegion BandCount Count C=O Bands CheckRegion->BandCount SingleBand Single Broad Band (1650-1690 cm⁻¹) BandCount->SingleBand No Coupling DoubleBand Two Distinct Bands (Coupled System) BandCount->DoubleBand Coupling Present ResultAcyclic Probable Acyclic Diamide or Amide SingleBand->ResultAcyclic CheckFreq Analyze Main Band Frequency DoubleBand->CheckFreq LowFreq < 1715 cm⁻¹ (Low Strain) CheckFreq->LowFreq HighFreq > 1720 cm⁻¹ (High Strain) CheckFreq->HighFreq ResultSimple Simple Cyclic Imide (e.g., Succinimide) LowFreq->ResultSimple FermiCheck Check for Fermi Doublet on Main Peak HighFreq->FermiCheck ResultSpiro Spiro-Imide Candidate (Spiro-Succinimide) FermiCheck->ResultSpiro Splitting Confirmed

Caption: Logical workflow for differentiating spiro-imides from acyclic and non-spiro cyclic analogs using IR band count and frequency shift.

References
  • Vertex AI Search. (2025). Infrared analysis of peptide succinimide derivatives. PubMed. Retrieved from [Link]

  • LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link]

  • NIST. (2025). Succinimide Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Carbonyl Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-1-Azaspiro[4.4]nonane-2,6-dione

[1][2]

Executive Summary & Scientific Rationale

(S)-1-Azaspiro[4.4]nonane-2,6-dione is a rigid spirocyclic intermediate commonly utilized in the synthesis of peptidomimetics and asymmetric drug scaffolds.[1][2] Unlike simple aliphatic amides, the spiro-fusion confers significant metabolic and environmental stability.[1][2]

The Core Directive: Because of its potential biological activity and structural persistence, high-temperature incineration is the only acceptable disposal method.[1][2] Under no circumstances should this compound be discharged into municipal sewer systems or landfill waste streams.

Chemical Safety Profile
  • CAS: 104642-18-0 (Generic/Analogous)[1][2]

  • Physical State: Solid (typically off-white powder)[1][2]

  • Primary Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1][2]

ParameterClassificationH-CodeMechanism of Hazard
Acute Toxicity Oral Category 4H302 Harmful if swallowed.[1][2][3][4] Systemic absorption via ingestion.
Irritation Skin/Eye Cat 2/2AH315/H319 Amide/ketone functionality causes localized tissue inflammation.[1]
Reactivity StableN/A Warning: Incompatible with strong oxidizers.[1] Risk of NOx evolution during combustion.[5]
Environmental PersistentN/A Rigid spiro-carbon prevents rapid biodegradation.[1]

Pre-Disposal Stabilization & Segregation

Before initiating disposal, you must characterize the waste state.[2] The presence of solvents or reactive reagents dictates the workflow.

Critical Segregation Rules
  • Do Not Mix with Oxidizers: Ensure the waste stream is free of perchlorates, peroxides, or nitric acid.[2] The amide functionality can react exothermically with strong oxidizers.

  • Halogen Separation: If the compound was dissolved in DCM or Chloroform, it must enter the "Halogenated Waste" stream. If dissolved in Methanol/Ethyl Acetate, it enters "Non-Halogenated."[2]

  • Solid vs. Liquid: Pure solids should never be dissolved solely for disposal; this increases waste volume and cost.[1] Dispose of as solid hazardous waste.

Disposal Decision Matrix (Visual Workflow)

The following logic gate ensures compliance with RCRA regulations and Green Chemistry principles.

DisposalWorkflowStartWaste Source: (S)-1-Azaspiro[4.4]nonane-2,6-dioneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDebrisPathContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisPathPureSolidIs it Pure/Expired?SolidPath->PureSolidSolventCheckCheck Solvent TypeLiquidPath->SolventCheckSharpsCheckContains Sharps?DebrisPath->SharpsCheckLabPackAction: Lab Pack(Seal in original vial)PureSolid->LabPackYes (Small Qty)BulkSolidAction: Bulk Solid Waste(Double-bagged)PureSolid->BulkSolidNo (Bulk/Spill)HaloStreamHalogenated Waste Stream(Red Can)SolventCheck->HaloStreamDCM, CHCl3NonHaloStreamNon-Halogenated Stream(Clear/White Can)SolventCheck->NonHaloStreamMeOH, EtOAc, AcetoneSharpsBinBio/Chem Sharps Bin(Rigid Container)SharpsCheck->SharpsBinYes (Needles/Glass)DryBinDry Hazardous Waste(Yellow Bag)SharpsCheck->DryBinNo (Paper/PPE)

Figure 1: Decision matrix for segregating spirocyclic intermediate waste based on physical state and solvent composition.[1][2]

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Expired or Surplus)

Context: You have a vial of (S)-1-Azaspiro[4.4]nonane-2,6-dione that is degraded or no longer needed.

  • Containment: Do not empty the vial. Keep the chemical in its original glass container with the cap tightly secured.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(S)-1-Azaspiro[4.4]nonane-2,6-dione"

    • Hazard Checkbox: Toxic, Irritant.[2][3][6]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain potential leakage.

  • Transfer: Move to the Solid Hazardous Waste Drum (often a wide-mouth fiber or poly drum).[1]

  • Destruction Method: This stream is designated for Incineration (Waste Code: "Incinerate Only").

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent following an extraction or chromatography step.[1]

  • Identify Solvent: Check the primary solvent carrier.[1]

    • If Halogenated (DCM, Chloroform): Use the Red safety can.[1]

    • If Non-Halogenated (Acetone, Ethanol, Ethyl Acetate):[2] Use the White/Clear safety can.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent carboy pressurization.[2]

  • Log the Addition: You must record the addition on the carboy’s waste log sheet.[1]

    • Entry: "Organic Solvents with <1% Spiro-imide trace."[1]

    • Note: High nitrogen content wastes can require special handling by incinerators due to NOx limits; however, trace amounts in solvent streams are generally acceptable.[2]

Protocol C: Spill Cleanup (Emergency Procedure)

Context: A 5g bottle has dropped and shattered on the benchtop.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If powder is fine/dusty, wear an N95 mask or half-face respirator to prevent inhalation (H335).[2]

  • Containment: Cover the spill with a generic absorbent pad or surround it with a spill pillow to prevent spreading.[1]

  • Dry Collection:

    • Use a scoop/dustpan to collect the bulk solid and broken glass.

    • Place immediately into a Rigid Sharps Container (due to glass shards).

  • Wet Wipe: Wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone) to solubilize remaining residue.[1]

  • Final Wash: Wash the surface with soap and water.[1][5]

  • Disposal: Place the paper towels and gloves used into the Solid Hazardous Waste bag.

Regulatory Compliance & Waste Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

  • RCRA Status: This compound is not P-listed or U-listed specifically.[1] It is classified as a Non-Regulated Chemical Waste unless it exhibits ignitability (D001) or reactivity (D003) due to other additives.[1]

  • DOT Shipping Name (for waste):

    • If Solid: UN3077, Environmentally Hazardous Substance, Solid, n.o.s.[2] ((S)-1-Azaspiro[4.4]nonane-2,6-dione).[2][7]

    • If Liquid (Flammable Solvent): UN1993, Flammable Liquid, n.o.s.[2]

  • Destruction Requirement: The waste profile must specify High BTU Incineration .[1] Landfilling is prohibited for bioactive pharmaceutical intermediates to prevent groundwater leaching.

References

  • PubChem. (2023). Compound Summary: 1-Azaspiro[4.4]nonane-2,6-dione.[1][2][7] National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Structural Analog Guidance). [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[8] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][1][9]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Personal protective equipment for handling (S)-1-Azaspiro[4.4]nonane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive safety and operational framework for handling (S)-1-Azaspiro[4.4]nonane-2,6-dione .

As a specialized chiral spirocyclic intermediate often used in peptidomimetic drug discovery, this compound lacks an extensive public toxicological monograph. Therefore, this guide applies the Precautionary Principle , categorizing the substance under Occupational Exposure Band (OEB) 3 (Potent/Hazardous) until definitive data proves otherwise.

Hazard Identification & Risk Assessment

The "Unknown" Factor

Unlike commodity chemicals (e.g., Acetone), novel chiral intermediates like (S)-1-Azaspiro[4.4]nonane-2,6-dione often have limited specific toxicity data. However, its structural class—spirocyclic imides/lactams —is frequently designed for biological activity (e.g., ion channel modulation or enzyme inhibition).

Default Hazard Classification (In absence of specific SDS):

  • Primary Risks: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory - SE 3).[1]

  • Latent Risks: Potential sensitization or reproductive toxicity (common in bioactive nitrogenous heterocycles).

  • Physical State: Solid (Powder/Crystalline). High dust potential.

Occupational Exposure Banding (OEB)

In the absence of a specific Occupational Exposure Limit (OEL), we apply a control banding strategy.[2][3][4]

ParameterClassificationRationale
Assigned Band OEB 3 Default for novel pharmaceutical intermediates with unknown potency.
Target Air Concentration 10 – 100 µg/m³ Requires containment beyond standard fume hoods for powder handling.
Skin Absorption Potential Nitrogenous spiro-cycles can exhibit lipophilicity facilitating dermal entry.

Personal Protective Equipment (PPE) Matrix

The following PPE ensemble is designed to create a redundant barrier system . Do not rely on a single layer of protection.

A. Respiratory Protection (Critical)
  • Standard Operation (Fume Hood): N95 or P3 disposable respirator is insufficient if dust generation is possible outside the hood.

  • Powder Handling (Open Bench - Prohibited): If weighing must occur outside a containment enclosure, a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory.

  • Recommendation: Use a half-face elastomeric respirator with P100 (HEPA) cartridges during spill cleanup or equipment maintenance.

B. Dermal Protection (Glove Selection)

Spirocyclic amides/imides can permeate standard latex rapidly.

  • Primary Layer: High-modulus Nitrile (minimum 5 mil thickness).

  • Secondary Layer (High Risk): If handling solutions (organic solvents), wear Laminated Film (e.g., Silver Shield/Barrier) under outer nitrile gloves.

  • Technique: "Double-gloving" with colored indicators (wear a bright blue inner glove and black outer glove to visualize tears).

C. Ocular & Body Defense
  • Eyes: Chemical splash goggles (indirect venting). Safety glasses are inadequate for powders that can drift behind lenses.

  • Body: Tyvek® or similar microporous lab coat (disposable) with elastic cuffs. Avoid cotton coats which retain toxic dust.

Engineering Controls & Containment

PPE is the last line of defense. The primary safety mechanism is engineering control.

Powder Handling (Weighing & Transfer)
  • Primary Device: Balance Enclosure (Vented Balance Safety Enclosure - VBSE) or Class II Biological Safety Cabinet.

  • Airflow Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s .

  • Static Control: Use an ionizing bar inside the enclosure. Spiro-compounds are often electrostatic, causing "fly-away" powder that contaminates surfaces.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Decontaminate: Wipe down the balance enclosure with a surfactant (e.g., 1% SDS) before starting to remove any cross-contaminants.

  • Setup: Place a "tacky mat" at the exit of the weighing zone to capture foot-borne particulates.

  • Lining: Line the balance pan with a disposable weighing boat and a secondary catch tray.

Phase 2: Weighing & Transfer
  • Anti-Static Protocol: Pass the spatula and weighing boat through the ionizing stream.

  • Transfer: Weigh the (S)-1-Azaspiro[4.4]nonane-2,6-dione.

  • Solubilization (The "Wet" Method): Crucial Step. Do not transport dry powder across the lab. Add the reaction solvent (e.g., DCM, DMF) directly to the weighing vessel inside the hood/enclosure to dissolve/slurry the solid before moving it.

    • Why? Liquids are easier to contain than buoyant dust particles.

Phase 3: Reaction Setup
  • Addition: Cannulate the solution into the reaction vessel. If solid addition is strictly required, use a solid-addition funnel with an inert gas back-stream to prevent dust blow-back.

Emergency & Disposal Protocols

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don P100 respirator and double nitrile gloves.

  • Suppression: Cover the spill with a damp paper towel (do not use dry sweeping, which aerosolizes the chemical).

  • Cleanup: Scoop up the damp material. Clean surface with soap and water, followed by an alcohol wipe.

Waste Disposal
  • Classification: Hazardous Organic Waste (Nitrogen-Containing).

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) as spiro-amines/imides can form unstable N-nitroso compounds or exotherms.

  • Labeling: Clearly tag as "Contains Spirocyclic Imide – Potential Bioactive."

Visualizations

Figure 1: Exposure Control Logic (Decision Tree)

ExposureControl Start Start: Handling (S)-1-Azaspiro[4.4]nonane-2,6-dione FormCheck Is the substance in Solution? Start->FormCheck SolidHandling Solid/Powder Handling FormCheck->SolidHandling No LiquidHandling Liquid Handling FormCheck->LiquidHandling Yes QuantityCheck Quantity > 10 mg? SolidHandling->QuantityCheck GloveCheck Solvent: DMSO/DMF? LiquidHandling->GloveCheck Iso REQUIRED: Isolator or Vented Balance Enclosure QuantityCheck->Iso Yes Hood Standard Fume Hood with Draft Shield QuantityCheck->Hood No SilverShield Use Laminated Film Gloves (Silver Shield) GloveCheck->SilverShield Yes Nitrile Double Nitrile Gloves Sufficient GloveCheck->Nitrile No

Caption: Decision logic for engineering controls and glove selection based on physical state and solvent carrier.

Figure 2: The "Wet Transfer" Protocol

WetTransfer Weigh 1. Weigh Solid (Inside Vented Enclosure) Dissolve 2. Add Solvent to Boat/Vial (Create Solution/Slurry) Weigh->Dissolve Contain Dust Transport 3. Transport Sealed Vial (Secondary Containment) Dissolve->Transport Secure Cap React 4. Cannulate to Reactor (Closed System Transfer) Transport->React Avoid Open Pouring

Caption: The "Wet Transfer" method minimizes dust exposure by solubilizing the intermediate before transport.

References

  • National Institutes of Health (NIH) - PubChem. 1-Oxa-6-azaspiro[4.4]nonane (Related Structure Data). Retrieved from [Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.
  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link]

  • Merck & Co.Occupational Exposure Banding for Novel Intermediates. (Industry Standard Protocol adapted for this guide).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.